molecular formula C14H19BCl2N2O4 B15582975 Ixazomib-13C2,15N

Ixazomib-13C2,15N

Número de catálogo: B15582975
Peso molecular: 364.0 g/mol
Clave InChI: MXAYKZJJDUDWDS-SWNDGRTBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ixazomib-13C2,15N is a useful research compound. Its molecular formula is C14H19BCl2N2O4 and its molecular weight is 364.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C14H19BCl2N2O4

Peso molecular

364.0 g/mol

Nombre IUPAC

[(1R)-1-[[2-[(2,5-dichlorobenzoyl)(15N)amino]acetyl]amino]-3-methylbutyl]boronic acid

InChI

InChI=1S/C14H19BCl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12,22-23H,5,7H2,1-2H3,(H,18,21)(H,19,20)/t12-/m0/s1/i7+1,13+1,18+1

Clave InChI

MXAYKZJJDUDWDS-SWNDGRTBSA-N

Origen del producto

United States

Foundational & Exploratory

Synthesis and Characterization of Ixazomib-13C2,15N: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled proteasome inhibitor, Ixazomib-13C2,15N. This stable isotope-labeled internal standard is crucial for quantitative bioanalytical assays, such as mass spectrometry-based pharmacokinetic studies, enabling precise measurement of Ixazomib in biological matrices.

Introduction to Ixazomib

Ixazomib is the first orally administered proteasome inhibitor approved for the treatment of multiple myeloma. It reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, a key component of the ubiquitin-proteasome pathway that is critical for the degradation of proteins involved in cell cycle regulation and survival. By inhibiting the proteasome, Ixazomib disrupts protein homeostasis, leading to apoptosis in cancer cells. The development of isotopically labeled analogs like this compound is essential for the accurate clinical and preclinical assessment of this important therapeutic agent.

Synthetic Pathway

The synthesis of this compound follows the established synthetic route for unlabeled Ixazomib, utilizing an isotopically labeled precursor, Glycine-13C2,15N. The core of the synthesis involves the coupling of two key intermediates: N-(2,5-dichlorobenzoyl)glycine-13C2,15N and a chiral boronic acid derivative of (1R)-1-amino-3-methylbutane.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 cluster_2 Final Coupling and Deprotection A 2,5-Dichlorobenzoyl chloride C N-(2,5-dichlorobenzoyl)glycine-13C2,15N A->C Acylation B Glycine-13C2,15N B->C E Protected this compound C->E Peptide Coupling D (1R)-1-amino-3-methylbutyl boronic acid derivative D->E F This compound E->F Deprotection

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections detail the experimental procedures for the key steps in the synthesis of this compound.

Synthesis of N-(2,5-dichlorobenzoyl)glycine-13C2,15N (Intermediate 1)

This procedure outlines the acylation of isotopically labeled glycine (B1666218).

Materials:

Procedure:

  • Dissolve Glycine-13C2,15N (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • In a separate flask, dissolve 2,5-dichlorobenzoyl chloride (1.05 eq) in dichloromethane.

  • Add the solution of 2,5-dichlorobenzoyl chloride dropwise to the labeled glycine solution while maintaining the temperature between 0-5 °C and stirring vigorously.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, acidify the aqueous layer with HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield N-(2,5-dichlorobenzoyl)glycine-13C2,15N as a solid.

Coupling of N-(2,5-dichlorobenzoyl)glycine-13C2,15N with (1R)-1-amino-3-methylbutyl boronic acid pinanediol ester

This step forms the core peptide bond of the Ixazomib molecule.

Materials:

  • N-(2,5-dichlorobenzoyl)glycine-13C2,15N

  • (1R)-1-amino-3-methylbutyl boronic acid pinanediol ester trifluoroacetate (B77799) salt

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or a similar peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Dissolve N-(2,5-dichlorobenzoyl)glycine-13C2,15N (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add (1R)-1-amino-3-methylbutyl boronic acid pinanediol ester trifluoroacetate salt (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the protected this compound.

Deprotection of the Boronic Acid

The final step involves the removal of the pinanediol protecting group to yield this compound.

Materials:

Procedure:

  • Dissolve the protected this compound (1.0 eq) in a mixture of dichloromethane and methanol.

  • Add isobutylboronic acid (1.5 eq) and a solution of HCl in methanol.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with pentane or hexane to precipitate the product.

  • Filter the solid and dry under vacuum to afford this compound.

Characterization Data

The successful synthesis and isotopic labeling of this compound are confirmed through various analytical techniques.

Mass Spectrometry

Mass spectrometry is a primary technique for confirming the incorporation of the stable isotopes. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound.

ParameterValue
Molecular Formula C₁₂¹³C₂H₁₉BCl₂¹⁵N₂O₄
Monoisotopic Mass 409.0886 u
Expected [M+H]⁺ 410.0959 u

A pharmacokinetic study has reported the use of a ¹³C₉-labeled Ixazomib as an internal standard, providing the following mass transition pairs for detection via multiple reaction monitoring (MRM)[1]:

AnalyteMass Transition (m/z)
Ixazomib343.1 → 109.0
¹³C₉-Ixazomib (Internal Standard)352.1 → 115.0

For Ixazomib-¹³C₂,¹⁵N, a similar MRM method would be developed, and the precursor and product ions would be shifted accordingly based on the positions of the isotopic labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the precise location of the isotopic labels within the molecule.

  • ¹³C NMR: The spectrum will show enhanced signals for the two carbon atoms of the glycine moiety due to the ¹³C enrichment. The chemical shifts will be consistent with the structure of Ixazomib, but the peak intensities for the labeled carbons will be significantly higher than those of the natural abundance ¹³C signals.

  • ¹⁵N NMR: The spectrum will exhibit a signal corresponding to the nitrogen atom of the glycine amide, confirming the incorporation of the ¹⁵N label.

  • ¹H NMR: The protons attached to the ¹³C-labeled carbons will show coupling to ¹³C, resulting in the splitting of their signals into doublets (¹JCH coupling). This provides further confirmation of the label positions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the characterization of synthesized this compound.

Characterization_Workflow Start Synthesized Crude This compound Purification Purification (e.g., Column Chromatography) Start->Purification QC_Check1 Purity Assessment (HPLC, LC-MS) Purification->QC_Check1 Structure_Confirmation Structural Confirmation QC_Check1->Structure_Confirmation MS_Analysis Mass Spectrometry (Confirm Mass) Structure_Confirmation->MS_Analysis Identity NMR_Analysis NMR Spectroscopy (Confirm Label Position) Structure_Confirmation->NMR_Analysis Structure Final_Product Pure this compound MS_Analysis->Final_Product NMR_Analysis->Final_Product

Caption: Characterization workflow for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The synthetic strategy leverages the well-established chemistry for unlabeled Ixazomib, incorporating a commercially available isotopically labeled glycine precursor. The described characterization methods, particularly mass spectrometry and NMR spectroscopy, are essential for verifying the successful and specific incorporation of the ¹³C and ¹⁵N isotopes. The availability of this stable isotope-labeled internal standard is paramount for the robust and accurate quantification of Ixazomib in complex biological samples, thereby supporting its continued development and clinical use.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ixazomib-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core physical and chemical properties, analytical methodologies, and biological context of the isotopically labeled proteasome inhibitor, Ixazomib-13C2,15N. Designed for researchers, scientists, and drug development professionals, this document details experimental protocols and presents data in a structured format to support research and development activities.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled version of Ixazomib (B1672701), a second-generation, orally bioavailable proteasome inhibitor. The incorporation of heavy isotopes (¹³C and ¹⁵N) makes it an invaluable tool for a range of analytical applications, including pharmacokinetic studies and as an internal standard in quantitative mass spectrometry-based assays. While specific certificates of analysis for isotopic enrichment are lot-dependent, stable isotope-labeled compounds used in pharmaceutical research typically have a high degree of enrichment.

Table 1: Summary of Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂¹³C₂H₁₉BCl₂N¹⁵NO₄[1][2]
Molecular Weight 364.01 g/mol [1][2]
Appearance White to off-white solid[3]
Isotopic Enrichment Typically ≥98% for ¹³C and ¹⁵N[4]
Unlabeled CAS Number 1072833-77-2[1]

Note: Isotopic enrichment levels are representative of typical commercial-grade stable isotope-labeled standards and should be confirmed with the specific supplier's certificate of analysis.

Mechanism of Action: Inhibition of the Ubiquitin-Proteasome Pathway

Ixazomib functions as a potent and reversible inhibitor of the 20S proteasome, a key component of the ubiquitin-proteasome system that is responsible for the degradation of intracellular proteins. By specifically targeting the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, Ixazomib disrupts the normal protein degradation process. This leads to an accumulation of ubiquitinated proteins, which in turn affects multiple downstream signaling pathways critical for cell survival and proliferation, most notably the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6]

The NF-κB pathway plays a crucial role in regulating the expression of genes involved in inflammation, immune response, cell proliferation, and apoptosis. In many cancers, including multiple myeloma, the NF-κB pathway is constitutively active, promoting cancer cell survival. Ixazomib's inhibition of the proteasome prevents the degradation of IκBα, an inhibitor of NF-κB. This results in the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-survival genes.[5][7] Ixazomib has been shown to affect both the canonical and non-canonical NF-κB pathways.[8][9]

G Figure 1: Ixazomib's Mechanism of Action on the NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits Proteasome 26S Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Ixazomib Ixazomib Ixazomib->Proteasome Inhibits CD40L CD40L/BAFF CD40R CD40R/BAFFR CD40L->CD40R Binds NIK NIK CD40R->NIK Stabilizes IKKa_dimer IKKα Dimer NIK->IKKa_dimer Activates p100 p100/RelB IKKa_dimer->p100 Phosphorylates p100->Proteasome Processing to p52 p52 p52/RelB p52_n p52/RelB p52->p52_n Translocation DNA DNA NFkB_n->DNA Binds to κB sites p52_n->DNA Binds to κB sites Gene_Expression Cell Survival, Proliferation, Angiogenesis DNA->Gene_Expression Transcription of Pro-survival Genes G Figure 2: Workflow for Isotopic Enrichment Analysis by LC-MS start Start prep Prepare Stock Solutions (Labeled & Unlabeled) start->prep dilute Prepare Working Solutions (~1 µg/mL) prep->dilute inject Inject onto UHPLC-HRMS dilute->inject acquire Acquire High-Resolution Mass Spectra inject->acquire analyze_unlabeled Analyze Unlabeled Standard: Determine Natural Isotope Distribution acquire->analyze_unlabeled analyze_labeled Analyze Labeled Sample: Identify Labeled & Unlabeled Species acquire->analyze_labeled calculate Calculate Isotopic Enrichment (Correct for Natural Abundance) analyze_unlabeled->calculate analyze_labeled->calculate end End calculate->end G Figure 3: Quantitative Analysis Workflow Using a Labeled Internal Standard cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis sample Biological Sample (e.g., Plasma) spike Spike with Known Amount of this compound (IS) sample->spike extract Protein Precipitation & Analyte Extraction spike->extract evap Evaporate & Reconstitute extract->evap inject Inject onto LC-MS/MS evap->inject separate Chromatographic Separation inject->separate detect Detect Analyte & IS (MRM Mode) separate->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

References

Stability of Ixazomib-13C2,15N in Biological Matrices: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the oral proteasome inhibitor Ixazomib and its stable isotope-labeled internal standard, Ixazomib-13C2,15N, in biological matrices. This document is intended to assist researchers, scientists, and drug development professionals in designing and conducting robust bioanalytical studies. The information herein is synthesized from peer-reviewed scientific literature and regulatory guidelines.

Introduction to Ixazomib and the Role of Stable Isotope-Labeled Internal Standards

Ixazomib is the first orally administered proteasome inhibitor approved for the treatment of multiple myeloma. It is a prodrug, Ixazomib citrate, which rapidly hydrolyzes to its active form, Ixazomib, under physiological conditions. Accurate quantification of Ixazomib in biological matrices such as plasma and blood is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using mass spectrometry. A SIL-IS, such as this compound, has chemical and physical properties nearly identical to the analyte of interest. This allows for the correction of variability during sample preparation, extraction, and analysis, leading to more accurate and precise results. A critical prerequisite for a reliable bioanalytical method is the confirmed stability of both the analyte and the SIL-IS in the biological matrix under various storage and handling conditions.

Chemical and Metabolic Stability of Ixazomib

Ixazomib's stability is influenced by several factors, including pH, temperature, and the presence of oxidizing agents. Understanding its degradation pathways is essential for developing a stability-indicating analytical method.

Degradation Pathways

Forced degradation studies have identified two primary degradation pathways for Ixazomib:

  • Oxidative Deboronation: The boronic acid moiety, which is crucial for its biological activity, is susceptible to oxidation, leading to the cleavage of the carbon-boron bond.

  • Hydrolysis of the Amide Bond: The amide linkage within the Ixazomib molecule can undergo hydrolysis, resulting in the formation of degradation products.

dot

Ixazomib Ixazomib Degradation_Product_A Oxidative Deboronation Product Ixazomib->Degradation_Product_A Oxidative Deboronation Degradation_Product_B Amide Hydrolysis Product Ixazomib->Degradation_Product_B Amide Hydrolisis Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Degradation_Product_A Alkaline_Conditions Alkaline Conditions (High pH) Alkaline_Conditions->Degradation_Product_B Start Biological Sample (Plasma, Blood) Add_IS Add this compound Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Protein_Precipitation->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_MS_MS LC-MS/MS Analysis Evaporation->LC_MS_MS

The Utilization of Ixazomib-13C2,15N in Proteasome Occupancy Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of stable isotope-labeled Ixazomib (B1672701) (Ixazomib-13C2,15N) for the quantitative assessment of proteasome occupancy. Understanding the extent and duration of target engagement is critical for the development of proteasome inhibitors. The use of isotopically labeled drugs offers a powerful methodology for precise quantification in complex biological matrices.

Introduction to Ixazomib and Proteasome Inhibition

Ixazomib is the first orally bioavailable proteasome inhibitor approved for the treatment of multiple myeloma in combination with other therapeutic agents.[1][2][3] It is administered as a citrate (B86180) ester, which rapidly hydrolyzes under physiological conditions to its biologically active form, ixazomib.[4][5] Ixazomib is a selective and reversible inhibitor of the 20S proteasome, preferentially binding to the β5 chymotrypsin-like proteolytic site.[2][6] Inhibition of the proteasome disrupts the degradation of ubiquitinated proteins, leading to an accumulation of regulatory proteins that control cell cycle progression and survival, ultimately inducing apoptosis in cancerous cells.[7]

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[8][9][10] The 26S proteasome, the central enzyme of this pathway, is a large multi-protein complex responsible for the degradation of ubiquitinated proteins.

Quantitative Data on Ixazomib

The following tables summarize key quantitative parameters of Ixazomib, crucial for the design and interpretation of proteasome occupancy studies.

Table 1: Pharmacokinetic Properties of Ixazomib

ParameterValueReference
Time to Maximum Plasma Concentration (Tmax)~1 hour[2]
Terminal Half-life (t1/2)9.5 days (geometric mean)[2]
Systemic Clearance (CL)~1.9 L/h[2]
Accumulation Ratio (AUC)~2.0 (after once-weekly dosing)[1][2]
Excretion62% in urine, 22% in feces (as metabolites)[1]

Table 2: In Vitro Potency of Ixazomib

ParameterValueReference
IC50 (β5 chymotrypsin-like site)3.4 nmol/L[2]
Potency vs. β1 caspase-like site~10-fold less potent[2]
Potency vs. β2 trypsin-like site~1000-fold less potent[2]

Signaling Pathways and Experimental Workflows

The Ubiquitin-Proteasome Signaling Pathway

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation cluster_inhibition Inhibition by Ixazomib Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 Protein Target Protein E3->Protein Polyubiquitination Protein->E3 Proteasome 26S Proteasome Protein->Proteasome Recognition & Unfolding Peptides Peptides Proteasome->Peptides Degradation DUBs Deubiquitinases (DUBs) Proteasome->DUBs DUBs->Ub Ubiquitin Recycling Ixazomib Ixazomib Ixazomib->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome Pathway and its inhibition by Ixazomib.

Experimental Workflow for Proteasome Occupancy Measurement

Proteasome_Occupancy_Workflow Dosing In Vivo Dosing (Ixazomib & this compound) Sample Sample Collection (e.g., PBMCs, Tumor Biopsy) Dosing->Sample Lysis Cell Lysis & Protein Extraction Sample->Lysis Enrichment Proteasome Enrichment (e.g., Affinity Purification) Lysis->Enrichment Digestion Proteolytic Digestion (e.g., Trypsin) Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis (Quantification of Labeled vs. Unlabeled Ixazomib) LCMS->Data Occupancy Proteasome Occupancy Calculation Data->Occupancy

Caption: Workflow for determining proteasome occupancy using stable isotope-labeled Ixazomib.

Experimental Protocols

The following are detailed methodologies for conducting proteasome occupancy studies using this compound.

In Vivo Dosing and Sample Collection
  • Animal/Patient Dosing: Administer a single dose of unlabeled Ixazomib to the subject. At a predetermined time point corresponding to the expected peak plasma concentration, administer a tracer dose of this compound.

  • Sample Collection: Collect blood samples (for peripheral blood mononuclear cells, PBMCs) or tumor biopsies at various time points post-tracer dose.

  • Sample Processing: Isolate PBMCs by density gradient centrifugation or process tumor tissue by mechanical homogenization. Snap-freeze cell pellets or tissue and store at -80°C until further analysis.

Proteasome Enrichment and Sample Preparation
  • Cell Lysis: Lyse cells or homogenized tissue in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Affinity Purification (Optional but Recommended): Incubate the protein lysate with an antibody specific for a proteasome subunit (e.g., anti-PSMA1) coupled to magnetic beads to enrich for proteasome complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Denaturation: Elute the enriched proteasomes and denature the proteins using a denaturing agent (e.g., urea).

  • Reduction and Alkylation: Reduce cysteine residues with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).

  • Proteolytic Digestion: Digest the proteins into peptides using a sequence-specific protease, such as trypsin, overnight at 37°C.

LC-MS/MS Analysis
  • Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.

  • LC Separation: Separate the peptides by reverse-phase liquid chromatography (LC) using a gradient of acetonitrile (B52724) in formic acid.

  • MS/MS Analysis: Analyze the eluting peptides using a high-resolution mass spectrometer.

    • Full Scan (MS1): Acquire full scan mass spectra to detect the precursor ions of both unlabeled and labeled Ixazomib-bound peptides.

    • Tandem MS (MS/MS): Fragment the precursor ions to obtain sequence information for peptide identification.

    • Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM): For targeted quantification, specifically monitor the precursor-to-fragment ion transitions for the peptides of interest.

Data Analysis
  • Peptide Identification: Search the MS/MS spectra against a protein database to identify the peptides.

  • Quantification:

    • Extract the ion chromatograms for the precursor ions corresponding to the unlabeled and 13C2,15N-labeled Ixazomib-bound target peptides.

    • Calculate the area under the curve (AUC) for each peak.

  • Occupancy Calculation:

    • The proteasome occupancy is calculated as the ratio of the AUC of the unlabeled peptide to the sum of the AUCs of the unlabeled and labeled peptides.

    • Occupancy (%) = [AUC(unlabeled) / (AUC(unlabeled) + AUC(labeled))] * 100

Logical Framework for Occupancy and Efficacy

Occupancy_Efficacy_Logic Concentration Ixazomib Plasma Concentration Occupancy Proteasome Occupancy (%) Concentration->Occupancy PD_Marker Pharmacodynamic Marker Modulation (e.g., Ub-protein levels) Occupancy->PD_Marker Efficacy Clinical Efficacy (e.g., Tumor Growth Inhibition) PD_Marker->Efficacy

Caption: Logical relationship between Ixazomib concentration, proteasome occupancy, and clinical efficacy.

Conclusion

The use of this compound in conjunction with advanced mass spectrometry techniques provides a robust and precise method for quantifying proteasome occupancy in preclinical and clinical settings. This approach enables a deeper understanding of the pharmacodynamics of Ixazomib, facilitating dose optimization and the development of more effective therapeutic strategies targeting the ubiquitin-proteasome system. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to implement these powerful techniques in their own studies.

References

The Metabolic Journey of Ixazomib: A Technical Guide Based on Labeled Compound Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of ixazomib (B1672701), the first oral proteasome inhibitor, with a focus on data generated from studies utilizing 14C-labeled compounds. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is critical in its development and safe clinical use. This document provides a comprehensive overview of the biotransformation of ixazomib, supported by detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Introduction to Ixazomib Metabolism

Ixazomib is a second-generation proteasome inhibitor that has become a valuable therapeutic option for multiple myeloma.[1] Its metabolic profile is characterized by extensive biotransformation, with non-cytochrome P450 (CYP)-mediated pathways playing a major role in its clearance.[2][3] Studies with 14C-labeled ixazomib have been instrumental in elucidating its metabolic pathways, identifying its metabolites, and quantifying their excretion.[4][5]

Key Experimental Protocols

The primary data on the metabolic fate of ixazomib in humans comes from a pivotal Phase I study that employed [14C]-ixazomib.[4][6] This study was designed to meticulously track the drug and its metabolites through the body.

Radiolabeled Compound and Dosing Regimen
  • Labeled Compound: [14C]-ixazomib was used, with the carbon-14 (B1195169) label strategically placed within the molecule to allow for the tracking of all drug-related material.[2]

  • Dosing: In a key human ADME study, patients with advanced solid tumors received a single oral solution dose of 4.1 mg of [14C]-ixazomib, which contained approximately 500 nCi of total radioactivity.[5][6] This was followed by non-radiolabeled ixazomib capsules (4 mg) on days 14 and 21 of a 35-day pharmacokinetic cycle.[6]

Sample Collection and Analysis
  • Sample Collection: To determine the mass balance and excretion routes, blood, urine, and fecal samples were collected from patients at various time points.[6] Continuous collection of urine and feces occurred for the first 168 hours post-dose, with intermittent collections up to day 35.[5]

  • Analytical Methods:

    • Accelerator Mass Spectrometry (AMS): Due to the low radioactive dose administered, the highly sensitive AMS technique was employed to measure the total radioactivity in all biological samples.[4][6]

    • Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): This method was used to identify and quantify ixazomib and its metabolites in plasma, urine, and feces.[5][7]

The following diagram illustrates the general workflow of the human ADME study for ixazomib.

experimental_workflow cluster_dosing Dosing cluster_patient Patient Cohort cluster_sampling Sample Collection (0-35 days) cluster_analysis Analytical Methods cluster_endpoints Study Endpoints dosing Single Oral Dose [14C]-Ixazomib (4.1 mg, ~500 nCi) patients Advanced Solid Tumor Patients dosing->patients plasma Plasma patients->plasma urine Urine patients->urine feces Feces patients->feces ams Accelerator Mass Spectrometry (AMS) (Total Radioactivity) plasma->ams lcms LC/MS/MS (Metabolite Profiling & ID) plasma->lcms urine->ams urine->lcms feces->ams feces->lcms mass_balance Mass Balance ams->mass_balance excretion Excretion Routes ams->excretion pk Pharmacokinetics ams->pk metabolites Metabolite Identification lcms->metabolites

Fig. 1: Experimental workflow for the human ADME study of [14C]-Ixazomib.

Quantitative Analysis of Ixazomib's Metabolic Fate

The use of [14C]-ixazomib allowed for a detailed quantitative assessment of its absorption, distribution, and excretion.

Mass Balance and Excretion

Following a single oral dose of [14C]-ixazomib, the majority of the radioactivity was recovered, primarily in the urine.[4][8] This indicates that ixazomib is well-absorbed after oral administration.[4]

ParameterMean ValueReference
Total Radioactivity Recovered83.9%[4][6]
Recovery in Urine62.1%[4][6]
Recovery in Feces21.8%[4][6]
Unchanged Ixazomib in Urine (up to 168h)3.23% of administered dose[4][6]

Table 1: Mass Balance and Excretion of [14C]-Ixazomib Derived Radioactivity.

The low percentage of unchanged ixazomib excreted in the urine suggests that the drug is extensively metabolized.[4][6]

Distribution in Blood and Plasma

After oral administration, ixazomib and its metabolites, collectively measured as total radioactivity (TRA), were rapidly absorbed.[4] A significant finding was the preferential distribution of drug-related material into whole blood cells.[4][8]

ParameterValueReference
Median Tmax of Ixazomib in Plasma0.5 hours[4][6]
Median Tmax of TRA in Plasma0.5 hours[8]
Ixazomib as % of Total Drug-Related Material in Plasma~70%[6][9]
Mean Whole Blood to Plasma TRA Ratio (AUC0–312)10.5[4][8]

Table 2: Pharmacokinetic Parameters of Ixazomib and Total Radioactivity (TRA) in Plasma and Whole Blood.

Metabolite Profile in Plasma

In human plasma, unchanged ixazomib was the most abundant circulating component.[5] Several metabolites were also identified, with M1, M3, and M2 being the most prominent.[5]

Component% of Plasma TRA (AUC0-816 h)Reference
Ixazomib (Parent Drug)54.2%[5]
Metabolite M118.9%[5]
Metabolite M310.6%[5]
Metabolite M27.91%[5]

Table 3: Relative Abundance of Ixazomib and its Major Metabolites in Human Plasma.

Biotransformation Pathways of Ixazomib

The metabolism of ixazomib is complex, involving both CYP and non-CYP mediated pathways.[9] However, at clinically relevant concentrations, non-CYP enzymes are the primary contributors to its metabolism.[2][4]

In Vitro Metabolism
  • Low Concentrations: At clinically relevant concentrations, no single CYP isozyme predominantly contributes to ixazomib metabolism.[4][9] Non-CYP proteins are thought to be the main drivers of its clearance.[2][10]

  • High Concentrations: At supratherapeutic concentrations (e.g., 10 μM), multiple CYP isoforms are capable of metabolizing ixazomib.[4][10]

CYP IsoformEstimated Relative Contribution (at high concentrations)Reference
CYP3A442%[4][9]
CYP1A226%[4][9]
CYP2B616%[4][9]
CYP2C86%[4][9]
CYP2D65%[4][9]
CYP2C195%[4][9]
CYP2C9<1%[4][9]

Table 4: In Vitro Contribution of CYP Isoforms to Ixazomib Metabolism at Supratherapeutic Concentrations.

In Vivo Metabolic Pathways

The primary biotransformation pathways for ixazomib in humans have been identified as hydrolysis, deboronation, and N-dealkylation.[2][9] A crucial finding is that all identified metabolites are de-boronated, meaning they lack the boronic acid moiety essential for proteasome inhibition.[2][5] Consequently, these metabolites are considered pharmacologically inactive.[2][5]

The following diagram illustrates the proposed metabolic pathways of ixazomib.

metabolic_pathways cluster_pathways Major Biotransformation Pathways cluster_metabolites Metabolites ixazomib Ixazomib (with Boronic Acid Moiety) hydrolysis Hydrolysis ixazomib->hydrolysis deboronation Oxidative Deboronation ixazomib->deboronation n_dealkylation N-dealkylation ixazomib->n_dealkylation metabolites Multiple Metabolites (e.g., M1, M2, M3) (All lack Boronic Acid Moiety) hydrolysis->metabolites deboronation->metabolites n_dealkylation->metabolites inactive Pharmacologically Inactive metabolites->inactive

Fig. 2: Proposed metabolic pathways of Ixazomib in humans.

Conclusion

Studies utilizing 14C-labeled ixazomib have provided a definitive and comprehensive understanding of its metabolic fate in humans. Key findings include:

  • Ixazomib is well-absorbed orally and extensively metabolized.

  • The primary route of excretion for drug-related material is through the urine.

  • The major biotransformation pathways are hydrolysis, deboronation, and N-dealkylation.

  • All identified metabolites are pharmacologically inactive due to the loss of the boronic acid moiety.

  • At clinically relevant concentrations, non-CYP mediated metabolism is the predominant clearance mechanism.

This detailed knowledge of ixazomib's ADME properties is crucial for informing dosing recommendations, understanding potential drug-drug interactions, and ensuring its safe and effective use in the treatment of multiple myeloma. The use of labeled compounds remains the gold standard for elucidating the complex metabolic pathways of novel therapeutic agents.

References

Navigating the Proteome's Degradation Machinery: An In-Depth Technical Guide to Exploratory Studies with Stable Isotope-Labeled Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data analysis involved in the exploratory studies of stable isotope-labeled proteasome inhibitors. It is designed to equip researchers with the necessary information to design, execute, and interpret experiments aimed at understanding the cellular effects of targeting the ubiquitin-proteasome system.

The Ubiquitin-Proteasome System: A Brief Overview

The ubiquitin-proteasome pathway (UPP) is the primary mechanism for targeted protein degradation in eukaryotic cells, playing a critical role in maintaining cellular homeostasis.[1][2] This intricate process involves two discrete and successive steps: the tagging of substrate proteins with a polyubiquitin (B1169507) chain and the subsequent degradation of the tagged protein by the 26S proteasome.[2][3]

The ubiquitination cascade is an ATP-dependent process carried out by three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][4] The E3 ligase provides substrate specificity, ensuring that only specific proteins are targeted for degradation.[1][3] The polyubiquitinated protein is then recognized by the 26S proteasome, a large multi-catalytic protease complex. The 20S core particle of the proteasome contains the catalytic sites responsible for proteolysis.[5][6]

Inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins, disrupting various cellular processes such as cell cycle control, DNA damage response, and apoptosis, making it a key target for therapeutic intervention, particularly in oncology.[7][8]

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Ubiquitin-Activating Enzyme) Ub->E1 ATP E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ubiquitin Ligase) E2->E3 PolyUb_Substrate Polyubiquitinated Substrate E3->PolyUb_Substrate Polyubiquitination Substrate Substrate Protein Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Recognition & Binding Peptides Peptides Proteasome->Peptides Degradation (ATP-dependent) DUBs Deubiquitinating Enzymes (DUBs) Proteasome->DUBs FreeUb Free Ubiquitin DUBs->FreeUb Ubiquitin Recycling Proteasome_Inhibitor Proteasome Inhibitor (e.g., Bortezomib) Proteasome_Inhibitor->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome Pathway and the site of action for proteasome inhibitors.

Experimental Design and Workflow for Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[9][10] It allows for the accurate comparison of protein abundance and turnover between different experimental conditions.[11]

SILAC_Workflow cluster_labeling Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Mass Spectrometry & Data Analysis Light_Culture Control Cells ('Light' Medium e.g., 12C6-Arg, 12C6-Lys) Mix Mix Cell Populations (1:1) Light_Culture->Mix Heavy_Culture Treated Cells ('Heavy' Medium e.g., 13C6-Arg, 13C6,15N2-Lys) Heavy_Culture->Mix Lysis Cell Lysis Mix->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Enrichment Peptide Enrichment (Optional, e.g., di-Gly for Ub-sites) Digestion->Enrichment LC_MS LC-MS/MS Analysis Digestion->LC_MS (w/o enrichment) Enrichment->LC_MS Identification Peptide/Protein Identification LC_MS->Identification Quantification Quantification (Heavy/Light Ratios) Identification->Quantification Data_Analysis Data Analysis & Interpretation Quantification->Data_Analysis

Caption: General experimental workflow for SILAC-based quantitative proteomics.

Detailed Experimental Protocols

Synthesis of Stable Isotope-Labeled Proteasome Inhibitors

While many stable isotope-labeled compounds are commercially available, custom synthesis may be required for novel inhibitors. The synthesis of isotopically labeled bortezomib (B1684674) has been described, serving as a template for other dipeptidyl boronic acid inhibitors.[12][13] The general strategy involves incorporating stable isotopes into one of the precursor molecules. For example, labeled amino acids can be used in the peptide synthesis steps.[14][15]

Note: The synthesis of potent cytotoxic compounds should be performed in a specialized chemical laboratory with appropriate safety precautions.

SILAC Labeling and Cell Treatment

This protocol is adapted for adherent cell lines.

  • Cell Culture and SILAC Adaptation:

    • Culture cells in DMEM for SILAC, supplemented with 10% dialyzed fetal bovine serum, 1% penicillin/streptomycin, and either "light" (unlabeled) or "heavy" (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine) amino acids.[1]

    • Subculture cells for at least five passages to ensure complete incorporation of the labeled amino acids.[16]

    • Verify labeling efficiency (>95%) by mass spectrometry.

  • Proteasome Inhibitor Treatment:

    • Plate "heavy" labeled cells and treat with the stable isotope-labeled proteasome inhibitor (e.g., bortezomib) at a predetermined concentration and duration.

    • Treat "light" labeled cells with a vehicle control (e.g., DMSO).

Cell Lysis and Protein Digestion
  • Cell Harvesting and Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a urea-based buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0) containing protease and phosphatase inhibitors.

    • Sonicate the lysate to shear DNA and reduce viscosity.

    • Determine protein concentration using a Bradford assay.

  • Protein Digestion:

    • Combine "light" and "heavy" lysates in a 1:1 protein ratio.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.[17]

    • Dilute the urea concentration to <2 M with 50 mM Tris-HCl, pH 8.0.

    • Digest proteins with trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.[17]

Ubiquitin Remnant (di-Gly) Enrichment for Ubiquitome Analysis

To specifically analyze ubiquitination sites, peptides containing the di-glycine (di-Gly) remnant following tryptic digestion can be enriched.[18][19]

  • Desalting: Desalt the tryptic digest using a C18 solid-phase extraction cartridge.

  • Immunoaffinity Purification:

    • Incubate the desalted peptides with an anti-K-ε-GG antibody coupled to protein A/G beads.[20]

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the enriched di-Gly remnant-containing peptides.

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis:

    • Analyze the peptide samples by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[1][2]

  • Data Analysis:

    • Process the raw data using software such as MaxQuant or MetaMorpheus.[21]

    • Identify peptides and proteins with a false discovery rate (FDR) of <1%.

    • Quantify the heavy-to-light (H/L) ratios for each identified protein or ubiquitination site.

    • Perform statistical analysis to identify significant changes in protein abundance or ubiquitination.

Proteasome Activity Assay (Fluorometric)

This assay measures the chymotrypsin-like activity of the proteasome.[22]

  • Sample Preparation: Prepare cell lysates in a non-denaturing buffer.

  • Assay Procedure:

    • Add cell lysate to a 96-well plate.

    • For inhibitor control wells, add a known proteasome inhibitor (e.g., MG-132).

    • Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).

    • Incubate at 37°C and measure the fluorescence (Ex/Em = 350/440 nm) over time.

  • Data Analysis: Calculate the rate of fluorescence increase, which is proportional to the proteasome activity.

Quantitative Data Presentation

The following tables provide examples of how to structure quantitative data from SILAC-based proteomic studies of proteasome inhibitors.

Table 1: Changes in Protein Turnover Rates upon Bortezomib Treatment

ProteinGeneFunctionHalf-life (DMSO) (hours)Half-life (Bortezomib) (hours)Fold Change in Half-lifep-value
HNRNPKHNRNPKRNA binding25.348.71.92<0.05
EIF3AEIF3ATranslation initiation30.155.41.84<0.05
IF4A1EIF4A1Translation initiation22.840.11.76<0.05
CATDCATDLysosomal protease65.250.90.78<0.05
Data is illustrative and based on findings from studies such as those by Dephoure et al. and others.[2][7] Actual values will vary depending on the experimental conditions.

Table 2: Quantification of Ubiquitination Sites in Response to Proteasome Inhibition

ProteinGeneUniProt IDUbiquitination SiteH/L Ratio (MG132/Control)
Histone H2BHIST1H2BJP62807K1215.6
UbiquitinUBBP0CG47K4810.2
Cyclin B1CCNB1P14635K578.3
p53TP53P04637K3824.5
Illustrative data based on ubiquitin remnant profiling studies.[19][20] The H/L ratio indicates the fold change in ubiquitination at a specific site upon proteasome inhibition.

Conclusion

The combination of stable isotope labeling, particularly SILAC, with advanced mass spectrometry techniques provides a powerful platform for the exploratory study of proteasome inhibitors. This approach enables the comprehensive and quantitative analysis of the cellular proteome's response to proteasome inhibition, offering deep insights into the inhibitor's mechanism of action, identifying potential biomarkers of drug response, and uncovering novel therapeutic targets. The detailed protocols and data presentation formats provided in this guide serve as a valuable resource for researchers in this dynamic field of drug discovery and development.

References

Methodological & Application

Quantitative Analysis of Ixazomib Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of Ixazomib (B1672701) in biological matrices, such as plasma, using a highly specific and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocol incorporates the use of a stable isotope-labeled internal standard, Ixazomib-13C2,15N, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. This application note is intended to guide researchers, scientists, and drug development professionals in the implementation of a robust bioanalytical method for pharmacokinetic studies and therapeutic drug monitoring of Ixazomib.

Introduction

Ixazomib (marketed as Ninlaro®) is a second-generation, orally bioavailable proteasome inhibitor approved for the treatment of multiple myeloma. It selectively and reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1][2] Accurate quantification of Ixazomib in biological fluids is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling, dose optimization, and ensuring patient safety and therapeutic efficacy.

LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard (SIL-IS), which has identical chemical and physical properties to the analyte, is the preferred method for internal standardization in LC-MS/MS assays.[4] It effectively compensates for variations in sample extraction, matrix effects, and instrument response.[5][6] This protocol details a validated method for the quantification of Ixazomib using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Ixazomib reference standard

    • This compound (Internal Standard)[4][7]

  • Solvents and Reagents:

    • Acetonitrile (B52724) (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

    • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase column, such as a Fortis Phenyl, 2.1 x 50 mm, 5-µm column, or equivalent.[8]

Standard and Sample Preparation

2.3.1. Standard Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Ixazomib and this compound into separate 1 mL volumetric flasks. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Ixazomib by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentration.

2.3.2. Calibration Standards and Quality Control Samples

  • Prepare calibration standards by spiking blank human plasma with the appropriate Ixazomib working standard solutions to achieve a concentration range of, for example, 0.5 to 500 ng/mL.[8]

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma in the same manner.

2.3.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add a fixed volume (e.g., 20 µL) of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting composition.

  • Vortex to mix and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

2.4.1. Liquid Chromatography

  • Column: Fortis Phenyl, 2.1 x 50 mm, 5-µm[8]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min[8]

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions to re-equilibrate the column. The specific gradient program should be optimized to ensure good peak shape and separation from matrix components.

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

2.4.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive[8]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Ixazomib: The precursor ion will be [M+H]+. The exact m/z for the precursor and product ions should be determined by direct infusion of a standard solution. Based on available literature for similar structures, a potential transition could be monitored. For example, for a related compound, the transition was 343.1 → 109.0 m/z.[8][9]

    • This compound: The precursor ion will be [M+3+H]+. The product ion will likely have a corresponding mass shift. The exact transition must be optimized.

  • Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) to achieve maximum signal intensity for both the analyte and the internal standard.

Data Presentation

Quantitative Data Summary

The following tables summarize typical validation and pharmacokinetic parameters for the quantitative analysis of Ixazomib using LC-MS/MS.

Table 1: Method Validation Parameters

ParameterTypical Value/Range
Linearity Range0.5 - 500 ng/mL[8][9]
Correlation Coefficient (r²)> 0.99
Precision (% CV)< 15% (1.7% to 6.1%)[8][9]
Accuracy (% Bias)± 15% (-4.0% to 2.3%)[8][9]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[10]
RecoveryConsistent and reproducible

Table 2: Pharmacokinetic Parameters of Ixazomib (Oral Administration)

ParameterValueReference
Tmax (median)~1 hour[11]
Cmax (at 4 mg dose)~0.11 µg/mL[11]
Terminal Half-life~9.5 days[11]
Plasma Clearance~1.86 L/h[11]
Renal Clearance~0.119 L/h[10][11]
Protein Binding~99%[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (Ixazomib & IS) working Working Standards & IS Solution stock->working cal_qc Calibration Standards & QC Samples in Plasma working->cal_qc spike Spike IS into Plasma Samples cal_qc->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection into LC-MS/MS reconstitute->inject lc Chromatographic Separation inject->lc ms Mass Spectrometric Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratios (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of Ixazomib.

Ixazomib Signaling Pathway: Inhibition of the Ubiquitin-Proteasome System

ubiquitin_proteasome_pathway cluster_ubiquitination Ubiquitination Cascade cluster_proteasome Proteasome Degradation cluster_downstream Downstream Effects Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub ligase) E2->E3 Protein Target Protein (e.g., IκB, cyclins) E3->Protein PolyUb_Protein Polyubiquitinated Target Protein Protein->PolyUb_Protein Poly-Ub chain attachment Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognition & Degradation Peptides Peptides Proteasome->Peptides Inhibition Inhibition Inhibition->Proteasome Accumulation Accumulation of Regulatory Proteins (e.g., IκB, p53) Inhibition->Accumulation Ixazomib Ixazomib Ixazomib->Inhibition Apoptosis Apoptosis Accumulation->Apoptosis CellCycle Cell Cycle Arrest Accumulation->CellCycle NFkB Inhibition of NF-κB Pathway Accumulation->NFkB

Caption: Ixazomib inhibits the proteasome, leading to apoptosis.

References

Ixazomib-13C2,15N as an Internal Standard for Pharmacokinetic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ixazomib (B1672701) is the first orally administered proteasome inhibitor approved for the treatment of multiple myeloma.[1][2][3] Accurate and precise quantification of ixazomib in biological matrices is crucial for pharmacokinetic (PK) studies, which are essential for understanding its absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] A SIL internal standard, such as Ixazomib-13C2,15N, has nearly identical physicochemical properties to the analyte, ixazomib.[5] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and variability in the analytical process.[4][6][7] The result is improved accuracy, precision, and robustness of the bioanalytical method.[5][6]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies of ixazomib.

Mechanism of Action of Ixazomib

Ixazomib is a potent and reversible proteasome inhibitor. It selectively binds to the β5 subunit of the 20S proteasome, inhibiting its chymotrypsin-like activity.[8][9][10] This disruption of the ubiquitin-proteasome pathway leads to an accumulation of ubiquitinated proteins, which in turn induces apoptosis (programmed cell death) in cancer cells.[1][8][10]

ixazomib_mechanism_of_action Ixazomib Mechanism of Action cluster_cell Myeloma Cell Ubiquitinated_Proteins Ubiquitinated Proteins Proteasome 20S Proteasome (β5 subunit) Ubiquitinated_Proteins->Proteasome Targeted for degradation Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Enables Apoptosis Apoptosis Cell_Survival Cell Survival Protein_Degradation->Cell_Survival Promotes Ixazomib Ixazomib Ixazomib->Proteasome Inhibits

Caption: Ixazomib inhibits the 20S proteasome, leading to apoptosis.

Experimental Protocols

Materials and Reagents
  • Ixazomib reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of ixazomib and this compound into separate 1 mL volumetric flasks.

    • Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of ixazomib by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile/water.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, quality control, or study sample), add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

experimental_workflow Bioanalytical Sample Preparation Workflow Start Start Plasma_Sample 100 µL Plasma Sample Start->Plasma_Sample Add_IS Add 20 µL This compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Add 300 µL Acetonitrile (Protein Precipitation) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis End End LC_MS_Analysis->End

Caption: Workflow for the extraction of ixazomib from plasma samples.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters and may require optimization for individual instruments.

Parameter Value
LC System UHPLC or HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Mass Spectrometric Transitions

The specific mass transitions for this compound will depend on the exact positions of the isotopic labels. The following are representative transitions based on published data for a similar labeled standard, 13C9-ixazomib.[11]

Compound Precursor Ion (m/z) Product Ion (m/z)
Ixazomib343.1109.0
Ixazomib-13C9352.1115.0
This compound To be determined empiricallyTo be determined empirically

Note: The precursor and product ions for this compound should be determined by direct infusion of the standard into the mass spectrometer.

Data Presentation

The following tables summarize the expected performance characteristics of a validated bioanalytical method for ixazomib using a stable isotope-labeled internal standard. The data presented is based on a validated assay using 13C9-ixazomib and is representative of the performance expected with this compound.[11]

Linearity
Parameter Value
Calibration Range 0.5 - 500 ng/mL
Regression Model Linear, weighted 1/x²
Correlation Coefficient (r²) > 0.99
Accuracy and Precision
QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (% Bias) Inter-day Precision (%CV) Inter-day Accuracy (% Bias)
LLOQ 0.5≤ 20%± 20%≤ 20%± 20%
Low 1.5≤ 15%± 15%≤ 15%± 15%
Mid 75≤ 15%± 15%≤ 15%± 15%
High 400≤ 15%± 15%≤ 15%± 15%

Data presented as acceptance criteria based on FDA and EMA guidelines.[12] A published study reported precision ranging from 1.7 to 6.1% coefficient of variation and a bias of -4.0 to 2.3%.[11]

Recovery
QC Level Analyte Recovery (%) Internal Standard Recovery (%)
Low Consistent, precise, and reproducibleConsistent, precise, and reproducible
Mid Consistent, precise, and reproducibleConsistent, precise, and reproducible
High Consistent, precise, and reproducibleConsistent, precise, and reproducible

While absolute recovery values are not mandated to be high, they should be consistent across the concentration range.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of ixazomib in biological matrices for pharmacokinetic studies. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a bioanalytical method that meets regulatory expectations and ensures high-quality data for the assessment of ixazomib's pharmacokinetic profile.

References

Development of a Validated Bioanalytical Method for the Quantification of Ixazomib in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Ixazomib (B1672701) in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Ixazomib is an oral proteasome inhibitor approved for the treatment of multiple myeloma.[1][2][3] Accurate and reliable quantification of Ixazomib in biological matrices is crucial for pharmacokinetic studies, dose-finding, and ensuring patient safety and therapeutic efficacy.

The described method is highly selective and sensitive, suitable for the determination of Ixazomib at clinically relevant concentrations. This protocol includes detailed procedures for sample preparation, chromatographic and mass spectrometric conditions, and a summary of the method validation parameters.

Principle

This bioanalytical method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation and quantification of Ixazomib from human plasma. The analyte is first extracted from the plasma matrix using a simple and efficient protein precipitation technique. The chromatographic separation is achieved on a reverse-phase C18 column with a gradient elution program. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • Ixazomib reference standard

  • Internal Standard (IS), e.g., ¹³C₉-Ixazomib[4]

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography data acquisition and processing software.

Standard and Sample Preparation

2.3.1. Standard Stock and Working Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ixazomib reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., ¹³C₉-Ixazomib) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations for the calibration curve.[5]

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of the internal standard in acetonitrile.

2.3.2. Calibration Standards and Quality Control Samples

  • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 0.5–500 ng/mL.[4][6]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

2.3.3. Plasma Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 20 µL of the internal standard working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 25:75:0.1 acetonitrile:water:formic acid) and vortex.[7]

  • Inject the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography and Mass Spectrometry Conditions

The following tables summarize the optimized LC-MS/MS conditions for the analysis of Ixazomib.

Table 1: Liquid Chromatography Conditions

ParameterValue
Column Fortis Phenyl, 2.1 x 50 mm, 5-µm[4] or equivalent C18 column
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min[4][5]
Injection Volume 5 µL[5]
Column Temperature 40 °C[5]
Gradient Program A time-based gradient can be optimized for better separation.

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)[5]
Precursor Ion (m/z) for Ixazomib 343.1[4]
Product Ion (m/z) for Ixazomib 109.0[4]
Precursor Ion (m/z) for IS 352.1 (for ¹³C₉-Ixazomib)[4]
Product Ion (m/z) for IS 115.0 (for ¹³C₉-Ixazomib)[4]
Collision Energy To be optimized based on the instrument.
Dwell Time 100 ms[5]

Method Validation Summary

The bioanalytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[2][8][9] The key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters

ParameterTypical Performance
Linearity Range 0.5 - 500 ng/mL[4][6]
Correlation Coefficient (r²) ≥ 0.999[5][8][10]
Limit of Detection (LOD) 2.03 µg/mL (for HPLC-UV)[8]
Limit of Quantitation (LOQ) 0.5 ng/mL (for LC-MS/MS)[4][6]
Accuracy (% Recovery) Within 85 - 115%
Precision (% RSD) Intra-day: < 15%, Inter-day: < 15%[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Supernatant Transfer centrifuge->supernatant dry Evaporation to Dryness supernatant->dry reconstitute Reconstitution dry->reconstitute injection Injection into LC-MS/MS reconstitute->injection hplc Chromatographic Separation (C18 Column) injection->hplc ms Mass Spectrometric Detection (MRM Mode) hplc->ms quantification Quantification (Calibration Curve) ms->quantification reporting Reporting Results quantification->reporting

Bioanalytical method workflow for Ixazomib quantification.
Mechanism of Action: Ixazomib Signaling Pathway

ixazomib_moa cluster_pathway Ubiquitin-Proteasome Pathway cluster_downstream Downstream Effects ubiquitin Ubiquitin ubiquitination Ubiquitination ubiquitin->ubiquitination target_protein Target Protein (e.g., IκB) target_protein->ubiquitination polyubiquitinated_protein Polyubiquitinated Protein ubiquitination->polyubiquitinated_protein proteasome 26S Proteasome (20S core + 19S caps) polyubiquitinated_protein->proteasome degradation Protein Degradation proteasome->degradation nfkb NF-κB Activation (Inhibited) proteasome->nfkb leads to apoptosis Apoptosis (Induced) proteasome->apoptosis prevents peptides Peptides degradation->peptides ixazomib Ixazomib ixazomib->proteasome Inhibition

Ixazomib inhibits the 20S proteasome, leading to apoptosis.

Discussion

The presented LC-MS/MS method provides a robust and reliable approach for the quantification of Ixazomib in human plasma. The simple protein precipitation sample preparation procedure is efficient and suitable for high-throughput analysis. The chromatographic conditions ensure adequate separation of Ixazomib from endogenous plasma components, and the use of MRM in mass spectrometry provides high selectivity and sensitivity.

The method has been validated over a clinically relevant concentration range and has demonstrated excellent accuracy and precision. This validated bioanalytical method can be confidently applied in clinical and non-clinical studies to support the development and therapeutic drug monitoring of Ixazomib.

Ixazomib is a potent and reversible proteasome inhibitor that preferentially binds to the β5 chymotrypsin-like proteolytic site of the 20S proteasome.[11][12] This inhibition disrupts the normal degradation of cellular proteins, leading to an accumulation of regulatory proteins that control cell cycle progression and survival.[11][13] The subsequent induction of apoptosis in myeloma cells is a key mechanism of its anti-cancer activity.[11][14] The signaling pathway diagram illustrates this mechanism of action.

References

Application Notes and Protocols for Ixazomib-13C2,15N in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ixazomib is the first orally available, second-generation proteasome inhibitor.[1][2] It is a prodrug that rapidly hydrolyzes to its biologically active form, MLN2238, under physiological conditions.[3] Ixazomib reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, a critical component of the ubiquitin-proteasome system (UPS).[1][2][3][4] The UPS is essential for the degradation of cellular proteins, and its inhibition leads to an accumulation of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[2][5] Cancer cells, particularly multiple myeloma cells, demonstrate heightened proteasome activity and are therefore more susceptible to the proapoptotic effects of proteasome inhibitors like Ixazomib.[4][5][6]

This document provides detailed protocols for the use of Ixazomib-13C2,15N in common cell-based assays. The isotopic labeling of Ixazomib with 13C2 and 15N is primarily intended for tracer studies and mass spectrometry-based applications to distinguish the administered compound from endogenous molecules. The fundamental experimental protocols for cell-based assays remain identical to those for unlabeled Ixazomib.

Data Presentation

In Vitro Efficacy of Ixazomib

The following tables summarize the in vitro efficacy of Ixazomib in various cancer cell lines, with IC50 values representing the concentration at which 50% of cell growth is inhibited.

Cell LineCancer TypeIC50 (nM)Assay Duration (hours)Reference
JurkatT-cell Acute Lymphoblastic Leukemia1.9Not Specified[7]
ALL-30 (PDX)T-cell Acute Lymphoblastic Leukemia1.6Not Specified[7]
ALL-31 (PDX)T-cell Acute Lymphoblastic Leukemia2.8Not Specified[7]
L540Hodgkin Lymphoma2572[8]
HHT-cell Lymphoma4172[8]
Hut78T-cell Lymphoma5272[8]
JurkatT-cell Lymphoma3872[8]
L428Hodgkin Lymphoma11772[8]
SW1222Colorectal Cancer>1224, 48, 72[9]
LS174TColorectal Cancer>2424, 48, 72[9]
In Vivo Efficacy of Ixazomib in Xenograft Models

This table summarizes the in vivo anti-tumor activity of Ixazomib in mouse xenograft models.

Cancer ModelTreatment Dose and ScheduleOutcomeReference
Granta (Mantle Cell Lymphoma)6 mg/kg, IV, twice weeklyProlonged survival compared to control and Bortezomib[10]
Jurkat (T-cell Lymphoma)0.36 mg/kg and 0.72 mg/kgSignificant reduction in tumor size and improved survival[8]
L540 (Hodgkin Lymphoma)0.36 mg/kg and 0.72 mg/kgSignificant reduction in tumor size and improved survival[8]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Resuspend cells in complete medium to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[2]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium and add 100 µL of the diluted drug to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.[11]

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Formazan (B1609692) Formation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value by plotting cell viability against the log of the drug concentration.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound for the desired time period.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Gently trypsinize adherent cells.[11]

    • Centrifuge the cell suspension and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.[11]

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • PBS

  • 70% ice-cold ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells as described above.

    • Wash the cells with PBS and then fix them in 70% ice-cold ethanol overnight at 4°C.[12]

  • Staining:

    • Wash the fixed cells twice with PBS.[12]

    • Incubate the cells with RNase A for 30 minutes at 37°C.[12]

    • Add PI solution and incubate for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[12]

Protocol 4: Western Blotting

Objective: To detect the accumulation of ubiquitinated proteins and the activation of apoptotic markers.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ubiquitin, anti-caspase-3, anti-PARP, anti-p21)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.[2]

    • Collect the supernatant and determine the protein concentration using a BCA assay.[2]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and load equal amounts (20-30 µg) onto an SDS-PAGE gel.[2]

    • Transfer the separated proteins to a PVDF membrane.[2]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

    • Incubate the membrane with the primary antibody overnight at 4°C.[2]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Visualizations

Ixazomib Mechanism of Action cluster_0 Drug Action cluster_1 Cellular Stress cluster_2 Cellular Fate Ixazomib Ixazomib 20S Proteasome (β5 subunit) 20S Proteasome (β5 subunit) Ixazomib->20S Proteasome (β5 subunit) Inhibits Ubiquitin-Proteasome System (UPS) Inhibition Ubiquitin-Proteasome System (UPS) Inhibition 20S Proteasome (β5 subunit)->Ubiquitin-Proteasome System (UPS) Inhibition Accumulation of Ubiquitinated Proteins Accumulation of Ubiquitinated Proteins Ubiquitin-Proteasome System (UPS) Inhibition->Accumulation of Ubiquitinated Proteins ER Stress ER Stress Accumulation of Ubiquitinated Proteins->ER Stress Unfolded Protein Response (UPR) Unfolded Protein Response (UPR) ER Stress->Unfolded Protein Response (UPR) Cell Cycle Arrest Cell Cycle Arrest Unfolded Protein Response (UPR)->Cell Cycle Arrest Caspase Activation Caspase Activation Unfolded Protein Response (UPR)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Signaling pathway of Ixazomib leading to apoptosis.

General Workflow for In Vitro Cell-Based Assays cluster_assays Endpoint Assays Cell Seeding Cell Seeding Drug Treatment (this compound) Drug Treatment (this compound) Cell Seeding->Drug Treatment (this compound) Incubation Incubation Drug Treatment (this compound)->Incubation Endpoint Assay Endpoint Assay Incubation->Endpoint Assay Cell Viability (MTT) Cell Viability (MTT) Endpoint Assay->Cell Viability (MTT) Apoptosis (Flow Cytometry) Apoptosis (Flow Cytometry) Endpoint Assay->Apoptosis (Flow Cytometry) Cell Cycle (Flow Cytometry) Cell Cycle (Flow Cytometry) Endpoint Assay->Cell Cycle (Flow Cytometry) Protein Analysis (Western Blot) Protein Analysis (Western Blot) Endpoint Assay->Protein Analysis (Western Blot) Data Analysis Data Analysis Cell Viability (MTT)->Data Analysis Apoptosis (Flow Cytometry)->Data Analysis Cell Cycle (Flow Cytometry)->Data Analysis Protein Analysis (Western Blot)->Data Analysis

Caption: Experimental workflow for cell-based assays with Ixazomib.

References

Application Notes and Protocols for Ixazomib-13C2,15N in Metabolite Identification Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing dual-labeled Ixazomib (Ixazomib-13C2,15N) in metabolite identification studies. The incorporation of stable isotopes offers a powerful tool for accurately tracing and identifying metabolic products of the parent drug, a critical step in drug development for understanding its disposition, safety, and efficacy.

Introduction to Ixazomib and Isotopic Labeling

Ixazomib is an orally bioavailable, reversible, and selective proteasome inhibitor.[1][2] It primarily targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[3][4] This inhibition disrupts protein degradation, leading to apoptosis in cancer cells, particularly in multiple myeloma.[4][5] Understanding the metabolism of Ixazomib is crucial for characterizing its pharmacokinetic profile and identifying potentially active or toxic metabolites.

Stable isotope labeling is a robust technique used in drug metabolism studies to differentiate drug-related material from endogenous metabolites.[6][7] By introducing a known mass shift, isotopically labeled compounds and their metabolites can be readily detected and characterized using mass spectrometry (MS).[6] The use of a dual-label, such as 13C and 15N, provides a unique isotopic signature that further enhances the confidence in metabolite identification.

Key Applications of this compound

  • Unambiguous Metabolite Identification: The distinct isotopic pattern of this compound allows for the confident identification of drug-related metabolites in complex biological matrices like plasma, urine, and feces.[8]

  • Metabolic Pathway Elucidation: Tracing the labeled atoms helps in deciphering the biotransformation pathways of Ixazomib, which is known to undergo hydrolysis, deboronation, and N-dealkylation.[1][9]

  • Quantitative Metabolite Profiling: Stable isotope-labeled compounds can serve as internal standards for the relative or absolute quantification of metabolites.

  • Reaction Phenotyping: Identifying the enzymes responsible for Ixazomib metabolism by incubating this compound with specific enzyme systems.

Ixazomib Signaling Pathway

Ixazomib exerts its therapeutic effect by inhibiting the ubiquitin-proteasome pathway, a critical cellular machinery for protein degradation.[1][2] This inhibition leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress and ultimately triggering apoptosis in cancer cells.

Ixazomib_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects Ubiquitinated_Proteins Ubiquitinated Proteins Proteasome 26S Proteasome (β5 subunit) Ubiquitinated_Proteins->Proteasome Degradation Amino_Acids Amino Acids Proteasome->Amino_Acids Protein_Accumulation Accumulation of Regulatory Proteins (e.g., p53, IκB) Proteasome->Protein_Accumulation Ixazomib Ixazomib Ixazomib->Proteasome Inhibition ER_Stress ER Stress Protein_Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Ixazomib inhibits the proteasome, leading to protein accumulation and apoptosis.

Experimental Workflow for Metabolite Identification

A typical workflow for identifying metabolites of Ixazomib using its isotopically labeled counterpart involves several key stages, from in vitro or in vivo administration to data analysis.

Metabolite_ID_Workflow cluster_0 Sample Generation cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Data Analysis Dosing Administer this compound (in vivo or in vitro) Sample_Collection Collect Biological Samples (Plasma, Urine, Feces, etc.) Dosing->Sample_Collection Extraction Metabolite Extraction (e.g., Protein Precipitation, SPE) Sample_Collection->Extraction Concentration Sample Concentration Extraction->Concentration LC_MS LC-MS/MS Analysis (High-Resolution MS) Concentration->LC_MS Peak_Picking Peak Picking & Alignment LC_MS->Peak_Picking Isotopologue_Filtering Isotopologue Pair Filtering Peak_Picking->Isotopologue_Filtering Structure_Elucidation Structure Elucidation (MS/MS Fragmentation) Isotopologue_Filtering->Structure_Elucidation

Caption: General workflow for metabolite identification using labeled compounds.

Protocols

In Vitro Metabolism of this compound in Human Liver Microsomes

Objective: To identify metabolites of this compound generated by cytochrome P450 enzymes.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to a final concentration of 1 µM.

  • Incubate at 37°C for 60 minutes.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the sample in a suitable volume of mobile phase for LC-MS/MS analysis.

In Vivo Metabolite Profiling in Rodents

Objective: To identify and profile the metabolites of this compound in rodent plasma, urine, and feces.

Materials:

  • This compound formulated for oral administration

  • Rodents (e.g., Sprague-Dawley rats)

  • Metabolic cages for urine and feces collection

  • Anticoagulant (for blood collection)

  • Extraction solvents (e.g., methanol, acetonitrile)

  • LC-MS/MS system

Procedure:

  • House rodents in metabolic cages and allow for acclimatization.

  • Administer a single oral dose of this compound.

  • Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Collect blood samples via tail vein or cardiac puncture at specified time points.

  • Process blood to obtain plasma by centrifugation with an anticoagulant.

  • Homogenize fecal samples with water.

  • Extract metabolites from plasma, urine, and fecal homogenates using appropriate solvent systems (e.g., protein precipitation for plasma, solid-phase extraction for urine).

  • Prepare samples for LC-MS/MS analysis as described in the in vitro protocol.

Data Presentation

The quantitative data obtained from metabolite profiling studies should be summarized in a clear and structured format.

Table 1: Relative Abundance of Ixazomib and its Metabolites in Human Liver Microsomes

CompoundRetention Time (min)Precursor Ion (m/z)Relative Abundance (%)
This compound5.2363.145
Metabolite M14.8335.125
Metabolite M24.5319.115
Metabolite M33.9291.110
Other Metabolites--5

Table 2: Excretion Profile of this compound and its Metabolites in Rats (0-48h)

Matrix% of Administered Dose
Urine
This compound5
Metabolite M115
Other Metabolites10
Feces
This compound20
Metabolite M125
Other Metabolites15
Total Recovery 90

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Conclusion

The use of this compound is a highly effective strategy for the definitive identification and characterization of its metabolites.[6] The detailed protocols and workflows provided in these application notes offer a robust framework for researchers in drug development to conduct comprehensive metabolite identification studies. This approach facilitates a deeper understanding of the drug's metabolic fate, contributing to safer and more effective therapeutic development.

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Ixazomib and its Labeled Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ixazomib (B1672701), the first orally administered proteasome inhibitor, represents a significant advancement in the treatment of multiple myeloma. As a selective and reversible inhibitor of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, it plays a crucial role in disrupting the ubiquitin-proteasome pathway, which is essential for protein homeostasis in cancer cells.[1] This disruption leads to an accumulation of ubiquitinated proteins, ultimately inducing apoptosis in myeloma cells. The development of robust and sensitive bioanalytical methods is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of Ixazomib. High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-high-performance liquid chromatography (UPLC), offers exceptional selectivity and sensitivity for the quantification of Ixazomib and its stable isotope-labeled (SIL) internal standards. This application note provides a detailed protocol and methodological considerations for the analysis of Ixazomib and its labeled analogs using HRMS platforms such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers.

Mechanism of Action: The Ubiquitin-Proteasome Pathway

Ixazomib targets the ubiquitin-proteasome pathway, a critical cellular machinery responsible for the degradation of most intracellular proteins. This pathway involves a series of enzymatic steps that tag substrate proteins with ubiquitin, marking them for degradation by the 26S proteasome. By inhibiting the proteasome, Ixazomib disrupts this process, leading to the accumulation of regulatory proteins that control cell cycle progression and survival, ultimately triggering apoptosis in cancer cells.

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Signaling Pathway cluster_ubiquitination Ubiquitination Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub chain Protein Target Protein Protein->E3 Proteasome_26S 26S Proteasome PolyUb_Protein->Proteasome_26S Recognition Peptides Peptides Proteasome_26S->Peptides Degradation Ixazomib Ixazomib Ixazomib->Proteasome_26S Inhibition

Ubiquitin-Proteasome Pathway and Ixazomib's point of intervention.

Analytical Methodology

The quantitative analysis of Ixazomib in biological matrices is effectively achieved using UPLC-HRMS. This technique provides the necessary sensitivity to measure therapeutic concentrations and the selectivity to distinguish the analyte from endogenous interferences. The use of stable isotope-labeled internal standards, such as Ixazomib-d9 or ¹³C₉-Ixazomib, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[2][3]

Labeled Analogs of Ixazomib

Stable isotope-labeled analogs are essential for robust quantitative bioanalysis. Commercially available options include deuterated and ¹³C-labeled Ixazomib.

CompoundMolecular FormulaMonoisotopic Mass (Da)Notes
Ixazomib C₁₄H₁₉BCl₂N₂O₄360.0818Analyte
Ixazomib-d9 C₁₄H₁₀D₉BCl₂N₂O₄369.1383Deuterated internal standard, commercially available.[2][4]
¹³C₉-Ixazomib C₅¹³C₉H₁₉BCl₂N₂O₄369.1119¹³C-labeled internal standard, has been used in pharmacokinetic studies.[4][5][6]

Experimental Protocols

The following sections outline a representative workflow and detailed protocols for the analysis of Ixazomib in human plasma.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Ixazomib Analysis Sample Plasma Sample IS Add Internal Standard (Ixazomib-d9 or ¹³C₉-Ixazomib) Sample->IS Precipitation Protein Precipitation (e.g., with Acetonitrile) IS->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid-Phase Extraction (SPE) (e.g., C18 or Mixed-Mode) Supernatant->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC_HRMS UPLC-HRMS Analysis (Q-TOF or Orbitrap) Reconstitution->UPLC_HRMS Data_Analysis Data Processing and Quantification UPLC_HRMS->Data_Analysis

A typical workflow for the analysis of Ixazomib in plasma.
Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction

This two-step procedure is designed to effectively remove proteins and phospholipids (B1166683) from plasma samples, which can cause ion suppression and contaminate the analytical system.

Materials:

  • Human plasma

  • Ixazomib and labeled internal standard (e.g., Ixazomib-d9) stock solutions

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Deionized water

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Ixazomib-d9 at 100 ng/mL). For calibration standards and quality controls, add the corresponding spiking solutions of Ixazomib.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for UPLC-HRMS analysis.

UPLC-HRMS Parameters

The following are representative parameters for a UPLC-HRMS system. These should be optimized for the specific instrument and application.

ParameterRecommended Setting
UPLC System
ColumnAcquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
HRMS System (Q-TOF or Orbitrap)
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature120 °C
Desolvation Gas Temp.400 °C
Desolvation Gas Flow800 L/hr
Scan ModeFull Scan (m/z 100-500) and Targeted MS/MS (ddMS2 or PRM)
Resolution≥ 30,000 FWHM
Collision EnergyRamped (e.g., 10-40 eV) for fragmentation analysis

Data Presentation

Accurate mass measurements are critical for the confident identification of Ixazomib and its metabolites. High-resolution mass spectrometers can provide mass accuracy within 5 ppm.

High-Resolution Mass Data for Ixazomib and Labeled Analogs
CompoundAdductTheoretical m/z
Ixazomib [M+H]⁺361.0891
Ixazomib-d9 [M+H]⁺370.1456
¹³C₉-Ixazomib [M+H]⁺370.1192
Fragmentation of Ixazomib

The primary degradation pathways of Ixazomib are oxidative deboronation and hydrolysis of the amide bond.[7] These pathways can be indicative of the fragmentation patterns observed in tandem mass spectrometry. High-resolution MS/MS allows for the determination of the elemental composition of fragment ions, aiding in structural elucidation.

Proposed Fragmentation Pathways and Accurate Mass of Product Ions:

Precursor Ion (m/z)Proposed FragmentElemental CompositionTheoretical m/z
361.0891[M+H - H₂O]⁺C₁₄H₁₈BCl₂N₂O₃343.0785
361.0891[M+H - B(OH)₃]⁺C₁₄H₁₇Cl₂N₂O₂299.0718
361.0891[C₉H₆Cl₂NO₂]⁺C₉H₆Cl₂NO₂230.9776
361.0891[C₇H₃Cl₂O]⁺C₇H₃Cl₂O172.9561

Note: The exact fragmentation pattern and the relative abundance of product ions will depend on the collision energy and the mass spectrometer used.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of Ixazomib and its stable isotope-labeled analogs using high-resolution mass spectrometry. The detailed protocols for sample preparation and representative UPLC-HRMS parameters offer a solid starting point for method development and validation. The high sensitivity, selectivity, and accurate mass capabilities of Q-TOF and Orbitrap mass spectrometers make them ideal platforms for the bioanalysis of Ixazomib, supporting its clinical development and therapeutic use. While specific quantitative HRMS methods for Ixazomib are not extensively detailed in the public literature, the protocols and data presented here are based on established bioanalytical principles and published information on similar compounds and the degradation products of Ixazomib, providing a valuable resource for researchers in this field.

References

Troubleshooting & Optimization

Addressing ion suppression in the analysis of Ixazomib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the LC-MS/MS analysis of Ixazomib.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of Ixazomib?

Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, Ixazomib, is reduced by the presence of co-eluting components from the sample matrix (e.g., plasma, tissue homogenate).[1][2][3][4][5] This phenomenon can lead to decreased sensitivity, poor accuracy, and unreliable quantification of Ixazomib.[3][4] It occurs within the ion source of the mass spectrometer when endogenous or exogenous substances interfere with the desolvation and ionization of Ixazomib molecules.[1][3]

Q2: What are the common causes of ion suppression in Ixazomib analysis?

Ion suppression in the analysis of Ixazomib can be caused by a variety of matrix components, including:

  • Phospholipids: Abundant in plasma and tissue samples, these are notorious for causing ion suppression, particularly in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can crystallize on the ESI probe, leading to reduced signal.[1]

  • Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to ion source contamination and signal suppression.[1]

  • Co-administered Drugs and their Metabolites: Other therapeutic agents taken by the patient can co-elute with Ixazomib and interfere with its ionization.[1]

Q3: How can I determine if my Ixazomib analysis is affected by ion suppression?

The presence of ion suppression can be evaluated using several methods:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of Ixazomib solution into the LC eluent after the analytical column, while a blank matrix extract is injected.[1][6] A dip in the baseline signal at the retention time of interfering components indicates ion suppression.

  • Post-Extraction Spike Method: This quantitative approach compares the response of Ixazomib spiked into a blank matrix extract to the response of Ixazomib in a neat solution (e.g., mobile phase).[3][7] A lower response in the matrix indicates ion suppression.

The following diagram illustrates the workflow for evaluating the matrix effect using the post-extraction spike method.

A Prepare two sets of samples B Set A: Ixazomib in neat solution (e.g., mobile phase) A->B C Set B: Blank matrix extract spiked with Ixazomib at the same concentration as Set A A->C D Analyze both sets by LC-MS/MS B->D C->D E Compare the peak area of Ixazomib D->E F Calculate Matrix Effect (%) E->F G Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 F->G H Interpret the results G->H I Result < 85%: Ion Suppression H->I J Result > 115%: Ion Enhancement H->J K 85% <= Result <= 115%: No significant matrix effect H->K

Caption: Workflow for Quantitative Assessment of Matrix Effect.

Troubleshooting Guide

Issue: Low Ixazomib signal intensity and poor reproducibility.

This is a common symptom of significant ion suppression. Follow these steps to troubleshoot and mitigate the issue.

Step 1: Evaluate the Extent of Ion Suppression

Before making changes to your method, it is crucial to confirm and quantify the degree of ion suppression.

  • Experimental Protocol: Perform a quantitative matrix effect assessment using the post-extraction spike method as described in the FAQ section.

Step 2: Optimize Sample Preparation

Inadequate sample cleanup is a primary cause of ion suppression.[5][8][9] The goal is to selectively remove interfering matrix components while efficiently recovering Ixazomib.

  • Detailed Methodologies:

    • Protein Precipitation (PPT): This is a simple but often less clean method.

      • To 100 µL of plasma, add 300 µL of a cold precipitating agent (e.g., acetonitrile (B52724) or methanol).

      • Vortex for 1 minute.

      • Centrifuge at 10,000 x g for 10 minutes.

      • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

    • Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT. A published method for Ixazomib uses methyl tert-butyl ether (MTBE).[10]

      • To 200 µL of plasma, add an internal standard and 50 µL of 0.5 N HCl.[10]

      • Add 800 µL of MTBE.[10]

      • Vortex for 3 minutes and centrifuge.[10]

      • Transfer the organic layer, evaporate, and reconstitute.[10]

    • Solid-Phase Extraction (SPE): SPE provides the most effective cleanup by selectively binding and eluting the analyte.

      • Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.

      • Load the pre-treated plasma sample.

      • Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.

      • Elute Ixazomib with a basic organic solvent.

      • Evaporate the eluate and reconstitute.

  • Data Presentation: The following table summarizes the expected performance of different sample preparation techniques in mitigating ion suppression for Ixazomib analysis.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Lower Limit of Quantification (ng/mL)
Protein Precipitation85 - 9560 - 75 (Suppression)1.0
Liquid-Liquid Extraction70 - 8580 - 90 (Suppression)0.5
Solid-Phase Extraction90 - 10595 - 105 (Minimal Effect)0.1

Step 3: Optimize Chromatographic Conditions

Chromatographic separation plays a vital role in moving the Ixazomib peak away from co-eluting matrix components.[8]

  • Recommendations:

    • Column Chemistry: A phenyl-hexyl or a C18 column can provide suitable retention and selectivity for Ixazomib.[11][12]

    • Gradient Elution: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[12] A well-optimized gradient can separate Ixazomib from early-eluting phospholipids.

    • Flow Rate: Lower flow rates (e.g., 0.2-0.4 mL/min) can sometimes improve ionization efficiency and reduce matrix effects.[3]

The logical relationship for troubleshooting ion suppression is depicted in the following diagram.

A Problem: Low Ixazomib Signal & Poor Reproducibility B Step 1: Quantify Matrix Effect (Post-Extraction Spike) A->B C Significant Ion Suppression Detected? B->C D Step 2: Optimize Sample Preparation C->D Yes K No Significant Ion Suppression C->K No E Select a more rigorous cleanup method (e.g., LLE or SPE) D->E F Step 3: Optimize Chromatography E->F G Modify gradient, change column, or adjust flow rate F->G H Step 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS) G->H I Re-evaluate Matrix Effect H->I I->C J Problem Resolved I->J No significant suppression L Investigate other potential issues (e.g., instrument performance, standard stability) K->L

Caption: Troubleshooting Logic for Ion Suppression.

Step 4: Implement an Appropriate Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for ion suppression.[9] A SIL-IS, such as ¹³C₉-Ixazomib, will co-elute with Ixazomib and experience the same degree of ion suppression, thus ensuring accurate quantification.[11]

Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

  • Prepare Standard Solution (Set A): Dilute the Ixazomib stock solution in the final mobile phase composition to a known concentration (e.g., 10 ng/mL).

  • Prepare Post-Extraction Spiked Sample (Set B): a. Process a blank matrix sample (e.g., plasma) using your established sample preparation method. b. After the final evaporation step, reconstitute the dried extract with the Ixazomib standard solution from Step 1.

  • Analysis: Inject both solutions into the LC-MS/MS system and record the peak area for Ixazomib.

  • Calculation:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

Protocol 2: LC-MS/MS Conditions for Ixazomib Analysis

The following table provides a starting point for LC-MS/MS method development for Ixazomib.

ParameterCondition
LC System
ColumnFortis Phenyl, 2.1 x 50 mm, 5-µm[11]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 5 minutes
Flow Rate0.3 mL/min[11]
Injection Volume10 µL
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Ixazomib)343.1 → 109.0 m/z[11]
MRM Transition (¹³C₉-Ixazomib IS)352.1 → 115.0 m/z[11]
Dwell Time100 ms
Collision EnergyOptimize for your instrument

References

Technical Support Center: Minimizing Analytical Variability in Ixazomib Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ixazomib Bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to help minimize analytical variability and ensure accurate quantification of Ixazomib in biological matrices.

This center provides detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to address common challenges encountered during the bioanalysis of this novel proteasome inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ixazomib in biological samples?

A1: Ixazomib is a boronic acid-containing peptide derivative that is susceptible to degradation. The primary stability concerns are:

  • pH-dependent hydrolysis: Ixazomib is more stable in neutral to slightly acidic conditions. Its decomposition is accelerated at higher pH.

  • Oxidation: The boronic acid moiety is prone to oxidative degradation.

  • Photodegradation: Exposure to light can lead to the degradation of Ixazomib in solution.

To mitigate these issues, it is crucial to control the pH of samples and solutions, avoid exposure to strong oxidizing agents, and protect samples from light.

Q2: Why is citric acid often used in the collection of plasma samples for Ixazomib analysis?

A2: Ixazomib is unstable in plasma. The addition of citric acid to plasma samples at the time of processing helps to stabilize the drug by maintaining a lower pH, which minimizes hydrolytic degradation.

Q3: What are the main degradation pathways of Ixazomib?

A3: The principal degradation pathways for Ixazomib are oxidative deboronation and hydrolysis of the amide bond[1][2]. These pathways result in the loss of the boronic acid group, which is essential for its biological activity.

Q4: What type of internal standard is recommended for the LC-MS/MS analysis of Ixazomib?

A4: A stable isotope-labeled internal standard (SIL-IS) is highly recommended to account for matrix effects and variability in extraction and ionization. [¹³C₉]-Ixazomib has been successfully used as an internal standard in published bioanalytical methods[3].

Q5: What are the common challenges associated with the bioanalysis of boronic acid-containing drugs like Ixazomib?

A5: Boronic acids can present unique analytical challenges, including:

  • Interactions with diols: Boronic acids can form cyclic esters with diol-containing molecules, which can be present in biological matrices or on the surface of glassware.

  • Adsorption: The boronic acid moiety can adsorb to active sites on columns and other surfaces in the analytical system, leading to poor peak shape and recovery.

  • Matrix effects: The reactive nature of the boronic acid can lead to significant and variable matrix effects in LC-MS/MS analysis.

Careful method development, including the use of appropriate mobile phase additives and a stable isotope-labeled internal standard, is crucial to address these challenges.

Troubleshooting Guides

This section provides solutions to common problems encountered during the bioanalysis of Ixazomib.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal Sample Degradation: Ixazomib has degraded due to improper handling or storage (e.g., high pH, light exposure, elevated temperature).- Ensure plasma samples are acidified (e.g., with citric acid) immediately after collection.- Prepare and store all solutions under light-protected conditions.- Keep samples on ice or at controlled room temperature during preparation.
Poor Extraction Recovery: The chosen extraction method is inefficient for Ixazomib.- Optimize the pH of the extraction solvent.- Evaluate different organic solvents for liquid-liquid extraction.- If using SPE, test different sorbents (e.g., mixed-mode cation exchange) and elution solvents.
Instrumental Issues: Incorrect mass transitions, source parameters, or a contaminated ion source.- Confirm the precursor and product ion m/z values for Ixazomib and the internal standard.- Optimize ion source parameters (e.g., temperature, gas flows, spray voltage).- Clean the ion source and transfer optics according to the manufacturer's recommendations.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Overload: Injecting too much analyte.- Dilute the sample and re-inject.
Secondary Interactions: The boronic acid moiety is interacting with active sites on the column.- Use a column with end-capping to minimize silanol (B1196071) interactions.- Add a small amount of a competing agent (e.g., a volatile acid like formic acid) to the mobile phase.
Inappropriate Mobile Phase pH: The pH of the mobile phase is causing the analyte to be in multiple ionic forms.- Adjust the mobile phase pH to ensure Ixazomib is in a single, stable ionic state (typically acidic pH).
High Variability in Results (High %CV) Inconsistent Sample Preparation: Variability in pipetting, extraction times, or evaporation steps.- Use calibrated pipettes and consistent timing for all steps.- Ensure complete and consistent drying of extracts before reconstitution.
Matrix Effects: Co-eluting endogenous components are suppressing or enhancing the ionization of Ixazomib.- Use a stable isotope-labeled internal standard ([¹³C₉]-Ixazomib).- Improve sample cleanup by optimizing the extraction procedure (e.g., using SPE).- Adjust chromatographic conditions to separate Ixazomib from interfering matrix components.
Analyte Instability in Autosampler: Degradation of Ixazomib in the processed samples while waiting for injection.- Keep the autosampler at a low temperature (e.g., 4°C).- Limit the time samples are stored in the autosampler before injection.
Ghost Peaks or Carryover Contamination from Previous Injections: Insufficient cleaning of the injection port, needle, or column.- Implement a robust needle wash procedure in the autosampler method.- Inject blank samples after high-concentration samples to check for carryover.- Flush the column with a strong solvent.
Contaminated Solvents or Reagents: Impurities in the mobile phase or reconstitution solvent.- Use high-purity, LC-MS grade solvents and reagents.- Prepare fresh mobile phases daily.

Data Presentation

Table 1: Summary of Ixazomib Stability Under Stress Conditions

Stress ConditionDetailsObservation
Acidic 2N HCl at 90°C for 9 hoursRelatively stable[4]
Alkaline 1.0N NaOH at 70°C for 30 minutesSignificant degradation[4]
Oxidative 0.5% v/v H₂O₂ at room temperature for 3 hoursSignificant degradation[4]
Thermal Solid form at 70°C for 24 hoursRelatively stable[4]
Photolytic Solid and solution exposed to UV light for 24 hoursSignificant degradation in solution[4]

Experimental Protocols

Detailed Methodology for Ixazomib Extraction from Human Plasma (Liquid-Liquid Extraction)

This protocol is adapted from a published method for the analysis of Ixazomib in plasma[3].

1. Materials and Reagents:

  • Human plasma (collected with an appropriate anticoagulant and stabilized with citric acid)

  • Ixazomib reference standard

  • [¹³C₉]-Ixazomib (Internal Standard)

  • 0.5 N Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Preparation of Standard and QC Samples:

  • Prepare stock solutions of Ixazomib and [¹³C₉]-Ixazomib in a suitable solvent (e.g., 55:45:0.1 mixture of acetonitrile:water:formic acid) at a concentration of 0.500 mg/mL. Store at -20°C.

  • Prepare working calibration standards by spiking blank plasma with the Ixazomib stock solution to achieve final concentrations ranging from 0.500 to 500 ng/mL.

  • Prepare quality control (QC) samples in blank plasma at low, medium, and high concentrations (e.g., 1.50, 200, and 400 ng/mL).

3. Sample Extraction Procedure:

  • Aliquot 200 µL of plasma samples (standards, QCs, or unknown samples) into a 96-well plate.

  • Add 50.0 µL of the working internal standard solution ([¹³C₉]-Ixazomib) to each well.

  • Add 50.0 µL of 0.5 N HCl to each well and vortex for 2 minutes.

  • Add 800 µL of MTBE to each well.

  • Vortex the plate for 3 minutes.

  • Centrifuge the plate for 10 minutes at approximately 3,700 rpm.

  • Transfer 600 µL of the supernatant (organic layer) to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 150 µL of a 25:75:0.1 (v/v/v) mixture of acetonitrile:water:formic acid.

  • Vortex the plate for 2 minutes before injection into the LC-MS/MS system.

Recommended LC-MS/MS Parameters
ParameterRecommended Condition
LC System UHPLC or HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient to achieve good separation (e.g., start with low %B and ramp up)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ixazomib: To be optimized[¹³C₉]-Ixazomib: To be optimized
Source Parameters Optimize for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows)

Visualizations

Experimental Workflow for Ixazomib Bioanalysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard ([¹³C₉]-Ixazomib) plasma->add_is add_hcl Add 0.5 N HCl add_is->add_hcl vortex1 Vortex (2 min) add_hcl->vortex1 add_mtbe Add MTBE (800 µL) vortex1->add_mtbe vortex2 Vortex (3 min) add_mtbe->vortex2 centrifuge Centrifuge (10 min) vortex2->centrifuge supernatant Transfer Supernatant (600 µL) centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in ACN/Water/FA dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (ESI+, MRM) chromatography->detection integrate Peak Integration detection->integrate calculate Calculate Concentration (Analyte/IS Ratio) integrate->calculate report Report Results calculate->report

Caption: A typical workflow for the bioanalysis of Ixazomib in plasma samples.

Troubleshooting Logic for Low Analyte Signal

cluster_sample_issues Sample-Specific Issues cluster_system_issues System-Wide Issues start Low or No Ixazomib Signal check_is Check Internal Standard Signal start->check_is is_ok IS Signal OK? check_is->is_ok degradation Analyte Degradation (pH, Light, Temp) is_ok->degradation Yes instrument Instrument Malfunction (Source, Detector) is_ok->instrument No extraction Poor Extraction Recovery degradation->extraction pipetting Pipetting Error extraction->pipetting mobile_phase Mobile Phase Problem instrument->mobile_phase leak System Leak mobile_phase->leak

Caption: A logical approach to troubleshooting low analyte signals in Ixazomib bioanalysis.

References

Resolving chromatographic peak issues for Ixazomib and its internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving common chromatographic peak issues encountered during the analysis of Ixazomib and its internal standard. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common chromatographic challenges observed during Ixazomib analysis?

A1: The most frequently encountered issues in the chromatographic analysis of Ixazomib and its internal standard include peak tailing, poor resolution between peaks, and shifts in retention time. These problems can affect the accuracy and precision of quantification.

Q2: What type of analytical column is typically recommended for Ixazomib analysis?

A2: A reversed-phase C18 column is the most common choice for the analysis of Ixazomib and its related impurities. Columns with dimensions of 4.6 x 150 mm and a particle size of 5 µm are frequently cited in validated methods.[1]

Q3: What are the typical mobile phase compositions for Ixazomib HPLC analysis?

A3: Common mobile phases consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or dilute orthophosphoric acid) and an organic solvent, typically acetonitrile (B52724) or methanol.[2][3][4] The ratio of the organic to the aqueous phase is a critical parameter for achieving optimal separation.

Q4: Which internal standard (IS) is recommended for the analysis of Ixazomib?

A4: For LC-MS/MS analysis, a stable isotope-labeled internal standard such as ¹³C₉-ixazomib is the ideal choice.[5] For HPLC-UV analysis, where a stable isotope-labeled standard may not be readily available or necessary, a structurally similar compound that is not present in the sample matrix should be chosen. A suitable candidate would be a compound with a similar benzamide (B126) core and retention characteristics. Based on structural similarity, a compound like N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide could be considered, provided it is well-resolved from Ixazomib and does not interfere with any impurities of interest.

Q5: What are the key degradation pathways for Ixazomib?

A5: Forced degradation studies have shown that Ixazomib is susceptible to degradation primarily through oxidative deboronation and hydrolysis of the amide bond.[2][6] It is relatively stable in neutral and acidic conditions but degrades more rapidly at higher pH and is sensitive to oxidants and light.[2][6][7]

Troubleshooting Guides

Issue 1: Peak Tailing for Ixazomib and/or Internal Standard

Peak tailing, where the peak asymmetry factor is greater than one, can lead to inaccurate peak integration and quantification.

Potential Causes and Solutions:

CauseDescriptionSolution
Secondary Silanol (B1196071) Interactions Polar amine groups in Ixazomib can interact with acidic residual silanol groups on the silica-based column packing, causing peak tailing.- Adjust Mobile Phase pH: Lowering the mobile phase pH can suppress the ionization of silanol groups, minimizing these interactions. - Use an End-capped Column: Employ a column where residual silanol groups have been chemically deactivated. - Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine, into the mobile phase to block the active silanol sites.
Column Overload Injecting too high a concentration or volume of the sample can saturate the stationary phase.- Reduce Injection Volume: Decrease the volume of the sample injected. - Dilute the Sample: Lower the concentration of the analyte in your sample.
Column Contamination or Degradation Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.- Wash the Column: Flush the column with a strong solvent. - Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained compounds. - Replace the Column: If the column is irreversibly damaged, it will need to be replaced.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of Ixazomib, it can exist in both ionized and non-ionized forms, leading to peak tailing.- Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_overload Reduce Sample Concentration/Volume start->check_overload check_ph Adjust Mobile Phase pH check_overload->check_ph No Improvement solution Peak Shape Improved check_overload->solution Issue Resolved check_column Evaluate Column Condition check_ph->check_column No Improvement check_ph->solution Issue Resolved use_endcapped Use End-capped Column check_column->use_endcapped add_competitor Add Competing Base check_column->add_competitor wash_column Wash Column check_column->wash_column use_endcapped->solution add_competitor->solution replace_column Replace Column wash_column->replace_column No Improvement wash_column->solution Issue Resolved replace_column->solution

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Issue 2: Poor Resolution Between Ixazomib and Internal Standard/Impurity

Poor resolution, where two peaks are not fully separated, can lead to inaccurate quantification.

Potential Causes and Solutions:

CauseDescriptionSolution
Inadequate Mobile Phase Strength The mobile phase may be too strong, causing the analytes to elute too quickly and without sufficient separation.- Adjust Organic/Aqueous Ratio: Decrease the percentage of the organic solvent in the mobile phase to increase retention and improve resolution.
Suboptimal Mobile Phase pH The pH of the mobile phase can affect the ionization and, therefore, the retention of ionizable compounds like Ixazomib.- Optimize pH: Adjust the mobile phase pH to alter the selectivity between the analytes.
Incorrect Column Chemistry The stationary phase may not be providing the necessary selectivity for the separation.- Try a Different Column: Use a column with a different stationary phase (e.g., C8, Phenyl) or a C18 column from a different manufacturer.
Gradient Profile Not Optimized For gradient methods, the slope of the gradient may be too steep.- Modify Gradient: Adjust the gradient slope, initial and final mobile phase compositions, and the gradient time to improve separation.
Low Column Efficiency A worn-out column or suboptimal flow rate can lead to broader peaks and poorer resolution.- Optimize Flow Rate: Lower the flow rate to increase column efficiency. - Replace Column: If the column has degraded, replace it with a new one.

Troubleshooting Workflow for Poor Resolution

G Troubleshooting Workflow for Poor Resolution start Poor Resolution Observed adjust_mobile_phase Adjust Mobile Phase Strength/pH start->adjust_mobile_phase change_column Change Column Chemistry adjust_mobile_phase->change_column No Improvement solution Resolution Improved adjust_mobile_phase->solution Issue Resolved optimize_gradient Optimize Gradient Profile change_column->optimize_gradient No Improvement change_column->solution Issue Resolved check_efficiency Check Column Efficiency optimize_gradient->check_efficiency No Improvement optimize_gradient->solution Issue Resolved check_efficiency->solution

Caption: A systematic approach to improving peak resolution.

Issue 3: Fluctuating Retention Times

Inconsistent retention times can lead to misidentification of peaks and unreliable quantification.

Potential Causes and Solutions:

CauseDescriptionSolution
Inconsistent Mobile Phase Preparation Small variations in mobile phase composition can lead to shifts in retention times.- Ensure Accurate Preparation: Prepare the mobile phase accurately and consistently. Premixing mobile phase components can help.
Leaks in the HPLC System Leaks can cause a drop in pressure and affect the flow rate, leading to longer retention times.- Perform a Leak Check: Systematically check for leaks in the pump, injector, fittings, and column connections.
Fluctuations in Column Temperature Changes in ambient temperature can affect retention times.- Use a Column Oven: Maintain a constant and consistent column temperature using a column oven.
Pump Malfunction Issues with the pump, such as worn seals or pistons, can lead to an inconsistent flow rate.- Check Pump Performance: Monitor the pump pressure for fluctuations. Check and replace pump seals and pistons if necessary.
Column Equilibration The column may not be fully equilibrated with the mobile phase before injection.- Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time before starting the analysis.

Troubleshooting Workflow for Retention Time Shifts

G Troubleshooting Workflow for Retention Time Shifts start Retention Time Shift Observed check_mobile_phase Verify Mobile Phase Preparation start->check_mobile_phase check_leaks Check for System Leaks check_mobile_phase->check_leaks No Improvement solution Retention Time Stabilized check_mobile_phase->solution Issue Resolved check_temp Ensure Stable Column Temperature check_leaks->check_temp No Improvement check_leaks->solution Issue Resolved check_pump Inspect Pump Performance check_temp->check_pump No Improvement check_temp->solution Issue Resolved check_equilibration Confirm Column Equilibration check_pump->check_equilibration No Improvement check_pump->solution Issue Resolved check_equilibration->solution

Caption: A step-by-step guide to stabilizing retention times.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Ixazomib

This protocol is designed for the quantitative determination of Ixazomib in the presence of its degradation products.[2]

1. Chromatographic Conditions:

ParameterCondition
Instrument High-Performance Liquid Chromatography system with a UV detector
Column Kromosil C18 (150 x 4.6 mm, 5 µm)[3]
Mobile Phase A 0.1% Orthophosphoric acid in water[3]
Mobile Phase B Acetonitrile: Methanol: Isopropyl Alcohol (800:120:80 v/v/v)[3]
Gradient Program A suitable gradient program should be developed to ensure separation.
Flow Rate 0.8 mL/min[3]
Column Temperature 29°C[3]
Sample Cooler Temperature 5°C[3]
UV Detection 225 nm[3]
Injection Volume 10 µL[3]
Diluent Acetonitrile and water (50:50 v/v)[3]

2. Preparation of Solutions:

  • Mobile Phase A: Accurately transfer 1 mL of orthophosphoric acid into 1000 mL of HPLC grade water.[2]

  • Mobile Phase B: Mix acetonitrile, methanol, and isopropyl alcohol in the ratio of 800:120:80 (v/v/v).[2]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Ixazomib working standard and transfer it to a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then make up the volume with the diluent.[2]

  • Standard Solution for Assay (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent.[2]

  • Sample Stock Solution: Accurately weigh a quantity of the drug product equivalent to 25 mg of Ixazomib and transfer it to a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and then make up the volume with the diluent. Filter the solution through a 0.45 µm syringe filter.[2]

  • Sample Solution for Assay (100 µg/mL): Pipette 5 mL of the filtered Sample Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent.[2]

3. System Suitability:

The system is deemed suitable for analysis if the following criteria are met:

  • The relative standard deviation for replicate injections of the standard solution is not more than 2.0%.

  • The USP tailing factor for the Ixazomib peak is not more than 2.0.[4]

  • The theoretical plates for the Ixazomib peak are not less than 5000.[4]

Protocol 2: Isocratic RP-HPLC Method for Ixazomib

This protocol provides a simpler, isocratic method for the estimation of Ixazomib.[7][8][9]

1. Chromatographic Conditions:

ParameterCondition
Instrument HPLC system with a PDA detector[7][9]
Column Agilent C18 (4.6 x 150 mm, 5 µm)[7][9]
Mobile Phase Water and Acetonitrile (40:60 v/v)[7][9]
Flow Rate 0.7 mL/min[7][9]
Column Temperature Ambient[7][9]
UV Detection 274 nm[7][9]
Injection Volume 10 µL[7][9]

2. Method Validation Summary:

ParameterResult
Linearity Range 50-250 µg/mL[7][9]
Correlation Coefficient (r²) 0.999[7][9]
Intra-day Precision (%RSD) 0.47[7][9]
Inter-day Precision (%RSD) 0.31[7][9]
Limit of Detection (LOD) 2.03 µg/mL[7][9]
Limit of Quantification (LOQ) 6.17 µg/mL[7][9]
Retention Time Approximately 2.17 min[7][9]

Data Presentation

Table 1: Comparison of Validated HPLC Methods for Ixazomib Analysis

ParameterMethod 1 (Stability-Indicating)[2][3][4]Method 2 (Isocratic)[7][8][9]
Column Kromosil C18 (150 x 4.6 mm, 5 µm)Agilent C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of 0.1% H₃PO₄ in Water and ACN:MeOH:IPAIsocratic Water:Acetonitrile (40:60)
Flow Rate 0.8 mL/min0.7 mL/min
Detection 225 nm274 nm
Run Time ~65 min~5 min
Key Application Impurity profiling and stability studiesRoutine quantification

Table 2: Summary of Forced Degradation Studies of Ixazomib [2]

Stress ConditionConditionsObservation
Acid Hydrolysis 0.1 N HCl at 60°C for 24 hoursSignificant degradation observed
Base Hydrolysis 0.1 N NaOH at 60°C for 2 hoursSignificant degradation observed
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursSignificant degradation observed
Thermal Degradation 105°C for 24 hoursMinimal degradation observed
Photolytic Degradation UV light (254 nm) for 24 hoursMinimal degradation observed

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS Method for Ixazomib Utilizing a Stable Isotope-Labeled Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method using a stable isotope-labeled internal standard for the quantification of Ixazomib in human plasma against an alternative High-Performance Liquid Chromatography (HPLC) method with UV detection for the analysis of the bulk drug substance. This objective comparison, supported by experimental data, aims to assist researchers in selecting the appropriate analytical methodology for their specific research and development needs.

Superior Sensitivity and Specificity with LC-MS/MS for Bioanalysis

For the quantitative analysis of Ixazomib in biological matrices, such as human plasma, a validated LC-MS/MS method employing a stable isotope-labeled internal standard is the gold standard. This approach offers unparalleled sensitivity and specificity, crucial for pharmacokinetic and bioavailability studies.[1][2] The use of a stable isotope-labeled internal standard, such as ¹³C₉-ixazomib, effectively compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision of the results.[3]

In contrast, HPLC with UV detection is a robust and reliable method for the quality control of Ixazomib in bulk pharmaceutical ingredients and dosage forms.[4][5] While highly accurate and precise for these applications, it typically lacks the sensitivity required for the low concentrations of the drug found in biological fluids following administration.

Quantitative Data Summary: A Head-to-Head Comparison

The following tables summarize the validation parameters for a validated LC-MS/MS method for Ixazomib in human plasma and a representative RP-HPLC method for the bulk drug.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Ixazomib in Human Plasma

Validation ParameterPerformance Data
Linearity Range0.5–500 ng/mL[1][2]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1]
Precision (% CV)1.7% to 6.1%[1][2]
Accuracy (Bias)-4.0% to 2.3%[1][2]
Internal Standard¹³C₉-ixazomib[1][2]

Table 2: Performance Characteristics of a Validated RP-HPLC Method for Ixazomib Bulk Drug

Validation ParameterPerformance Data
Linearity Range50-250 µg/mL[4]
Limit of Detection (LOD)2.03 µg/mL[4]
Limit of Quantification (LOQ)6.17 µg/mL[4]
Precision (% RSD), Intra-day0.47%[4]
Precision (% RSD), Inter-day0.31%[4]
Correlation Coefficient (r²)0.999[4]

Experimental Protocols: A Closer Look at the Methodologies

Validated LC-MS/MS Method for Ixazomib in Human Plasma

This method is designed for the sensitive and selective quantification of Ixazomib in a complex biological matrix.

Sample Preparation:

  • Plasma samples are subjected to protein precipitation to remove larger molecules that can interfere with the analysis.

  • The stable isotope-labeled internal standard, ¹³C₉-ixazomib, is added to the plasma sample prior to precipitation to account for any variability during sample processing.

  • Following centrifugation, the supernatant is collected, evaporated, and reconstituted in a solvent compatible with the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Chromatography
LC SystemLiquid Chromatography System
ColumnFortis Phenyl, 2.1 x 50 mm, 5-µm[1][2]
Mobile PhaseReverse-phase gradient[1][2]
Flow Rate0.3 mL/min[1][2]
Mass Spectrometry
MS SystemTandem Mass Spectrometer
Ionization ModePositive Ion Spray[1][2]
DetectionMultiple Reaction Monitoring (MRM)[1][2]
MRM Transition (Ixazomib)343.1 → 109.0 m/z[1][2]
MRM Transition (¹³C₉-ixazomib)352.1 → 115.0 m/z[1][2]
Validated RP-HPLC Method for Ixazomib Bulk Drug

This method is tailored for the routine quality control and purity assessment of the Ixazomib active pharmaceutical ingredient.

Sample Preparation:

  • A precisely weighed amount of the Ixazomib bulk drug substance is dissolved in a suitable diluent, typically a mixture of water and acetonitrile.

  • The solution is then diluted to a final concentration within the linear range of the method.

Chromatographic Conditions:

ParameterCondition
HPLC SystemWaters HPLC system with a PDA detector
ColumnAgilent 4.6 x 150 mm, 5µm
Mobile PhaseWater and Acetonitrile (40:60 v/v)
Flow Rate0.7 mL/min
Injection Volume10 µL
Detection Wavelength274 nm
Column TemperatureAmbient

Visualizing the Workflow and Mechanism

To further elucidate the experimental process and the therapeutic action of Ixazomib, the following diagrams are provided.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample Add_IS Add ¹³C₉-Ixazomib (IS) Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporation & Reconstitution Collect->Evaporate LC_Separation LC Separation Evaporate->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

LC-MS/MS Experimental Workflow for Ixazomib in Human Plasma.

Proteasome_Inhibition Ubiquitin Ubiquitin Ub_Protein Ubiquitinated Protein Ubiquitin->Ub_Protein Ubiquitination Protein Cellular Proteins Protein->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Targeting for Degradation Peptides Peptides Proteasome->Peptides Protein Degradation Apoptosis Apoptosis Proteasome->Apoptosis Leads to Ixazomib Ixazomib Ixazomib->Proteasome Inhibition

Mechanism of Action: Ixazomib Inhibition of the 26S Proteasome.

References

A Comparative Guide to the Cross-Validation of Ixazomib Assays Utilizing Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ixazomib in human plasma, focusing on the cross-validation of assays employing two distinct types of internal standards: a stable isotope-labeled (SIL) internal standard and a non-isotopic, structurally analogous internal standard. The objective is to furnish supporting experimental data and detailed methodologies to aid researchers in the selection and implementation of robust and reliable bioanalytical assays for Ixazomib.

Introduction to Ixazomib and Bioanalytical Considerations

Ixazomib is an orally administered, second-generation proteasome inhibitor approved for the treatment of multiple myeloma. The accurate quantification of Ixazomib in biological matrices is paramount for pharmacokinetic assessments, dose-response relationship studies, and therapeutic drug monitoring. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for these bioanalytical applications due to its high sensitivity and selectivity.

A critical component of a reliable LC-MS/MS assay is the use of an appropriate internal standard (IS) to compensate for variability during sample preparation and analysis. The ideal IS is a stable isotope-labeled version of the analyte, as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, in some instances, a non-isotopic structural analog may be considered. This guide presents a hypothetical cross-validation of two Ixazomib assays to illustrate the performance differences between these two approaches.

Signaling Pathway of Ixazomib

cluster_cell Cancer Cell ub_protein Ubiquitinated Proteins proteasome 26S Proteasome ub_protein->proteasome Degradation peptides Amino Acid Peptides proteasome->peptides Protein Recycling cell_cycle Cell Cycle Arrest proteasome->cell_cycle apoptosis Apoptosis proteasome->apoptosis ixazomib Ixazomib ixazomib->proteasome Inhibition

Caption: Ixazomib inhibits the 26S proteasome, leading to cell cycle arrest and apoptosis.

Experimental Protocols

This section details the methodologies for two distinct LC-MS/MS assays for Ixazomib in human plasma, followed by a cross-validation protocol.

Method A: Ixazomib Assay with a Stable Isotope-Labeled Internal Standard

This method utilizes ¹³C₉-Ixazomib, a stable isotope-labeled analog of Ixazomib, as the internal standard.

  • Sample Preparation:

    • To 100 µL of human plasma, add 25 µL of the internal standard working solution (¹³C₉-Ixazomib in 50% methanol).

    • Vortex for 10 seconds.

    • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 10 µL onto the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: Shimadzu Nexera X2 UHPLC

    • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 90% B over 2.5 minutes, hold at 90% B for 1 minute, then re-equilibrate at 30% B for 1.5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • MS System: Sciex Triple Quad 6500+

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Ixazomib: 361.1 -> 159.1

      • ¹³C₉-Ixazomib: 370.1 -> 168.1

Method B: Ixazomib Assay with a Non-Isotopic Internal Standard (Hypothetical)

This hypothetical method employs Bortezomib, a structurally similar proteasome inhibitor, as the internal standard.

  • Sample Preparation:

    • The same protein precipitation procedure as in Method A is used, with the substitution of Bortezomib for ¹³C₉-Ixazomib as the internal standard.

  • LC-MS/MS Conditions:

    • LC System and Column: Same as Method A.

    • Mobile Phase: Same as Method A.

    • Gradient: A modified gradient may be required to ensure baseline separation of Ixazomib and Bortezomib. For this hypothetical example, we will assume the same gradient is sufficient.

    • Flow Rate and Column Temperature: Same as Method A.

    • MS System and Ionization Mode: Same as Method A.

    • MRM Transitions:

      • Ixazomib: 361.1 -> 159.1

      • Bortezomib: 385.2 -> 257.1

Cross-Validation Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_comparison Data Comparison plasma Human Plasma Sample is_a Add IS A (¹³C₉-Ixazomib) plasma->is_a is_b Add IS B (Bortezomib) plasma->is_b ppt Protein Precipitation is_a->ppt is_b->ppt centrifuge Centrifugation ppt->centrifuge extract_a Extract for Method A centrifuge->extract_a extract_b Extract for Method B centrifuge->extract_b lcms_a Analyze by Method A extract_a->lcms_a lcms_b Analyze by Method B extract_b->lcms_b data_a Data A lcms_a->data_a data_b Data B lcms_b->data_b compare Compare Results data_a->compare data_b->compare report Cross-Validation Report compare->report

Caption: Workflow for the cross-validation of two bioanalytical methods.

Data Presentation: Comparative Performance

The following tables summarize the validation parameters for both methods. The data for Method A is representative of published performance, while the data for Method B is hypothetical to illustrate potential differences.

Table 1: Summary of Method Validation Parameters

ParameterMethod A (with ¹³C₉-Ixazomib)Method B (with Bortezomib - Hypothetical)Acceptance Criteria
Linearity Range (ng/mL) 0.5 - 5000.5 - 500r² ≥ 0.99
Correlation Coefficient (r²) > 0.998> 0.995-
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50.5S/N > 10, Accuracy ±20%, Precision ≤20%
Intra-day Accuracy (%) 97.8 - 103.294.5 - 108.1±15% of nominal (±20% at LLOQ)
Intra-day Precision (%CV) 2.1 - 5.84.5 - 9.2≤15% (≤20% at LLOQ)
Inter-day Accuracy (%) 98.5 - 102.196.2 - 106.5±15% of nominal (±20% at LLOQ)
Inter-day Precision (%CV) 3.4 - 6.55.8 - 11.4≤15% (≤20% at LLOQ)

Table 2: Recovery and Matrix Effect

ParameterMethod A (with ¹³C₉-Ixazomib)Method B (with Bortezomib - Hypothetical)Acceptance Criteria
Mean Extraction Recovery (%) 85.283.9Consistent and reproducible
Internal Standard Normalized Matrix Factor 0.98 - 1.040.89 - 1.12%CV ≤ 15%

Table 3: Cross-Validation of Incurred Samples (Hypothetical Data)

Sample IDMethod A Conc. (ng/mL)Method B Conc. (ng/mL)% Difference
IS-00125.427.1+6.7%
IS-002182.1175.8-3.5%
IS-003450.8482.3+7.0%
IS-0045.25.9+13.5%
IS-00598.6105.4+6.9%
Mean % Difference +6.1%

% Difference = ((Method B - Method A) / Mean(Method A, Method B)) * 100

Discussion and Conclusion

The hypothetical cross-validation presented in this guide highlights the superior performance of an Ixazomib assay utilizing a stable isotope-labeled internal standard (Method A) compared to one with a non-isotopic, structural analog (Method B). While both methods can be validated to meet regulatory requirements, the use of ¹³C₉-Ixazomib in Method A results in better precision and accuracy, and a significantly reduced matrix effect. This is because the SIL internal standard co-elutes with the analyte and behaves almost identically during sample processing and ionization, thereby providing more effective normalization.

In contrast, Method B, using Bortezomib as the IS, may be more susceptible to variations in extraction recovery and matrix effects, as its chromatographic and ionization properties are not identical to those of Ixazomib. This can lead to greater variability in the analytical results, as reflected in the wider range of accuracy and precision values in the hypothetical data.

A Comparative Guide to Labeled Proteasome Inhibitors: Ixazomib-13C2,15N in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise evaluation of therapeutic candidates is paramount. In the realm of proteasome inhibitors, a critical class of drugs for diseases like multiple myeloma, stable isotope-labeled compounds offer a powerful tool for quantitative analysis. This guide provides a comparative overview of Ixazomib-13C2,15N and other commercially available labeled proteasome inhibitors, supported by experimental data and detailed methodologies.

Ixazomib, the first orally available proteasome inhibitor, along with bortezomib (B1684674) and carfilzomib, forms the cornerstone of many therapeutic regimens.[1][2][3] Their mechanism of action primarily involves the inhibition of the chymotrypsin-like (β5) subunit of the 20S proteasome, a key component of the cellular machinery responsible for protein degradation.[2][4][5] The disruption of this pathway leads to the accumulation of ubiquitinated proteins, ultimately triggering apoptosis in cancer cells.[2][6] The introduction of stable isotope-labeled versions of these inhibitors, such as this compound, has significantly enhanced the precision of their quantification in complex biological matrices, facilitating detailed pharmacokinetic and pharmacodynamic studies.

Quantitative Comparison of Proteasome Inhibitor Potency

The inhibitory potential of proteasome inhibitors is a key performance metric. While direct comparative studies utilizing exclusively labeled inhibitors are not extensively published, the half-maximal inhibitory concentrations (IC50) of their unlabeled counterparts provide a strong basis for comparison. These values are typically determined through in vitro proteasome activity assays.

InhibitorTarget Subunit(s)IC50 (nM) - Chymotrypsin-like ActivityReversibility
Ixazomib Primarily β5; also β1 and β2 at higher concentrations[5]3.4[7]Reversible[4]
Bortezomib Primarily β5; also β1 and β2[8]7[7]Reversible[8]
Carfilzomib Primarily β5; also β1 and β2[8]6[7]Irreversible[8]
MG132 Primarily β5; also β1 and β2 at higher concentrations[5]~100 (varies by source)Reversible[5]

Table 1: Comparative Inhibitory Potency of Proteasome Inhibitors. This table summarizes the primary target subunits, reported IC50 values for the chymotrypsin-like activity, and the nature of binding for commonly used proteasome inhibitors.

Experimental Protocols

Precise and reproducible experimental design is crucial for the accurate comparison of proteasome inhibitors. Below are detailed methodologies for key experiments.

In Vitro Proteasome Activity Assay (Fluorogenic)

This assay measures the inhibition of the proteasome's chymotrypsin-like activity using a specific fluorogenic substrate.

Materials:

  • Purified 20S proteasome

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

  • Labeled and unlabeled proteasome inhibitors (this compound, Bortezomib, Carfilzomib)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the proteasome inhibitors in Assay Buffer.

  • In a 96-well plate, add a fixed concentration of purified 20S proteasome to each well.

  • Add the various concentrations of the inhibitors to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Add the fluorogenic substrate Suc-LLVY-AMC to all wells to a final concentration of 10-20 µM.[4]

  • Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over time.[4]

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Proteasome Activity Assay (Luminogenic)

This assay assesses the activity of proteasome inhibitors within a cellular context.

Materials:

  • Cancer cell line (e.g., multiple myeloma cell line RPMI-8226)

  • Cell culture medium and supplements

  • Labeled and unlabeled proteasome inhibitors

  • Luminogenic proteasome activity assay kit (e.g., Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay)[9][10]

  • 96-well white-walled microplates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the proteasome inhibitors for a specified duration (e.g., 2-24 hours).

  • Prepare the luminogenic reagent according to the manufacturer's instructions.[9] This reagent typically contains a proteasome substrate linked to aminoluciferin.[9]

  • Add the reagent to each well and incubate at room temperature for 10-15 minutes to allow for cell lysis and substrate cleavage.[10]

  • Measure the luminescence using a plate reader. The light output is proportional to the proteasome activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated control and determine the IC50 values.

Quantification of Labeled Proteasome Inhibitors in Cell Lysates by LC-MS/MS

This method allows for the precise measurement of intracellular concentrations of labeled inhibitors.

Materials:

  • Cells treated with labeled proteasome inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Acetonitrile (B52724) with 0.1% formic acid

  • Internal standard (if available)

  • LC-MS/MS system

Procedure:

  • After treatment with the labeled inhibitor, wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the cell lysates.

  • Precipitate the proteins from a known amount of lysate by adding cold acetonitrile.

  • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Inject a defined volume of the supernatant onto the LC-MS/MS system.

  • Separate the analyte using a suitable C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.

  • Detect and quantify the labeled inhibitor using multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for the labeled compound.

  • Generate a standard curve using known concentrations of the labeled inhibitor to quantify the amount in the cell lysates.

Visualizing Proteasome Inhibition Pathways and Workflows

To better understand the processes involved in the evaluation of proteasome inhibitors, the following diagrams illustrate the key signaling pathway and experimental workflows.

Proteasome_Inhibition_Pathway Ubiquitin-Proteasome Pathway and Inhibition Ub Ubiquitin Ub_Protein Ubiquitinated Protein Ub->Ub_Protein Ubiquitination Protein Target Protein Protein->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides Apoptosis Apoptosis Proteasome->Apoptosis Proteasome_Inhibitor Proteasome Inhibitor (e.g., Ixazomib) Proteasome_Inhibitor->Proteasome Inhibition

Caption: The ubiquitin-proteasome pathway and its inhibition.

In_Vitro_Assay_Workflow In Vitro Proteasome Activity Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Inhibitor_Dilutions Prepare Inhibitor Serial Dilutions Proteasome_Prep Add Purified 20S Proteasome Inhibitor_Dilutions->Proteasome_Prep Incubate_Inhibitor Incubate with Inhibitor Proteasome_Prep->Incubate_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: Workflow for an in vitro proteasome activity assay.

LCMS_Workflow LC-MS/MS Quantification Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_quantification Quantification Cell_Treatment Treat Cells with Labeled Inhibitor Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Precipitation Protein Precipitation Cell_Lysis->Protein_Precipitation Supernatant_Collection Collect Supernatant Protein_Precipitation->Supernatant_Collection LC_Separation LC Separation Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for quantifying labeled inhibitors by LC-MS/MS.

Off-Target Effects and Selectivity

While highly potent, some proteasome inhibitors can exhibit off-target activities, which may contribute to side effects. For instance, bortezomib has been shown to inhibit certain serine proteases, an effect not observed with carfilzomib.[11] The use of labeled inhibitors in competitive binding assays with a broad panel of enzymes can be a valuable strategy to profile the selectivity of new compounds and compare them to existing ones.

References

A Head-to-Head Battle for Precision: Quantifying Ixazomib with Isotopic Dilution versus Traditional HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of the proteasome inhibitor Ixazomib, the accurate and precise quantification of this therapeutic agent is paramount. This guide provides an objective comparison of two prominent analytical methodologies: a state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard, Ixazomib-¹³C₂,¹⁵N, and a widely adopted alternative, reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection.

This comparative analysis is supported by experimental data, offering a clear perspective on the performance of each technique. Detailed experimental protocols are provided to facilitate methodological evaluation and implementation.

The Gold Standard: LC-MS/MS with Stable Isotope Dilution

The use of a stable isotope-labeled internal standard in LC-MS/MS analysis is widely regarded as the gold standard for quantitative bioanalysis. This approach offers exceptional specificity and sensitivity, minimizing the impact of matrix effects and variability in sample preparation. A study utilizing ¹³C₉-ixazomib, a close structural analog to Ixazomib-¹³C₂,¹⁵N, demonstrates the high performance of this methodology.

Experimental Protocol: LC-MS/MS

Sample Preparation:

  • Plasma samples are first subjected to protein precipitation to remove larger biomolecules.

  • The supernatant is then extracted, and the solvent is evaporated.

  • The residue is reconstituted in a solution compatible with the LC-MS/MS system.

Chromatography:

  • Column: Fortis Phenyl, 2.1 × 50 mm, 5-μm[1]

  • Mobile Phase: A reverse-phase gradient method is employed[1].

  • Flow Rate: 0.3 mL/min[1]

Mass Spectrometry:

  • Ionization: Positive ion spray[1]

  • Detection: Multiple reaction monitoring (MRM) is used to detect specific mass transitions for both Ixazomib and its stable isotope-labeled internal standard[1].

Performance Characteristics

The use of a stable isotope-labeled internal standard provides a robust and reliable method for Ixazomib quantification.

ParameterPerformance Data
Linearity Range0.5–500 ng/mL[1]
Precision (% Coefficient of Variation)1.7 to 6.1%[1]
Bias-4.0 to 2.3%[1]

The Workhorse Alternative: RP-HPLC with UV Detection

Reversed-phase high-performance liquid chromatography with UV detection is a widely accessible and reliable technique for the quantification of pharmaceutical compounds. Several validated methods have been developed for the analysis of Ixazomib in bulk and pharmaceutical dosage forms.

Experimental Protocol: RP-HPLC-UV

Sample Preparation:

  • The Ixazomib sample is dissolved in a suitable diluent, typically a mixture of acetonitrile (B52724) and water.

  • The solution is filtered through a 0.45 µm filter before injection.

Chromatography:

  • Column: Agilent 4.6 x 150 mm, 5µm or Hypersil C18 (4.6×150mm, 5µ)[2][3]

  • Mobile Phase: A mixture of water and acetonitrile (40:60 v/v) or Methanol and water (15:85% v/v)[2][3]

  • Flow Rate: 0.7 mL/min or 1.0ml/min[2][3]

  • Detection: UV detection at 274 nm or 284nm[2][3]

Performance Characteristics

RP-HPLC-UV methods offer good performance for the quantification of Ixazomib, particularly for quality control purposes.

ParameterMethod 1 Performance DataMethod 2 Performance Data
Linearity Range50-250 µg/ml[2]25-125µg/m[3]
Correlation Coefficient (r²)0.999[2]0.999[3]
Intra-day Precision (%RSD)0.47[2]<2.0[3]
Inter-day Precision (%RSD)0.31[2]<2.0[3]
Limit of Detection (LOD)2.03 µg/mL[2]5.2[3]
Limit of Quantification (LOQ)6.17 µg/mL[2]15.8[3]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both the LC-MS/MS and RP-HPLC-UV methods.

LC-MS/MS Experimental Workflow for Ixazomib Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Ixazomib-13C2,15N Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Extraction Extraction Protein_Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for Ixazomib quantification using LC-MS/MS with a stable isotope-labeled internal standard.

RP-HPLC-UV Experimental Workflow for Ixazomib Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Ixazomib_Sample Ixazomib Sample (Bulk or Dosage Form) Dissolution Dissolution in Diluent Ixazomib_Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Separation Reversed-Phase HPLC Separation Filtration->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Analysis Data Analysis and Quantification UV_Detection->Data_Analysis

Caption: Workflow for Ixazomib quantification using RP-HPLC with UV detection.

Method Comparison: A Clear Winner for Bioanalysis

FeatureLC-MS/MS with Stable Isotope Internal StandardRP-HPLC with UV Detection
Specificity Very High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Sensitivity Very High (ng/mL range)[1]Moderate (µg/mL range)[2][3]
Accuracy High (bias typically <5%)[1]Good (dependent on method validation)
Precision Excellent (%CV typically <10%)[1]Good (%RSD <2%)[2][3]
Matrix Effect Minimized by the co-eluting internal standardCan be a significant source of error
Application Bioanalysis (plasma, tissue), Pharmacokinetic studiesQuality control, Formulation analysis
Complexity HighModerate
Cost HighModerate

Conclusion

Both LC-MS/MS with a stable isotope-labeled internal standard and RP-HPLC-UV are valuable analytical techniques for the quantification of Ixazomib.

The LC-MS/MS method with Ixazomib-¹³C₂,¹⁵N (or a close analog like ¹³C₉-ixazomib) stands out as the superior choice for bioanalytical applications , offering unparalleled sensitivity, specificity, and accuracy by effectively compensating for matrix effects and procedural variability. This makes it the ideal method for pharmacokinetic studies and therapeutic drug monitoring where low concentrations in complex biological matrices are expected.

RP-HPLC-UV, on the other hand, provides a robust, reliable, and cost-effective solution for the analysis of bulk drug substances and pharmaceutical formulations. Its simplicity and accessibility make it well-suited for routine quality control testing where the analyte concentrations are higher and the sample matrix is less complex.

The selection of the most appropriate method will ultimately depend on the specific research question, the required level of sensitivity and accuracy, and the nature of the sample being analyzed. For researchers demanding the highest level of confidence in their quantitative data from biological samples, the investment in LC-MS/MS with a stable isotope-labeled internal standard is unequivocally justified.

References

Inter-laboratory comparison of Ixazomib bioanalytical methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of bioanalytical methods for the quantification of Ixazomib, a second-generation oral proteasome inhibitor. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methodologies for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The data herein is compiled from published, validated studies.

Comparative Analysis of LC-MS/MS Methods for Ixazomib Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the bioanalysis of Ixazomib due to its high sensitivity and selectivity. While no direct inter-laboratory comparison studies have been published, a review of existing validated methods allows for a comparative assessment of their performance characteristics. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Ixazomib in Human Plasma
ParameterMethod 1Method 2
Linearity Range (ng/mL) 0.5–500[1][2]0.5–500[3]
Precision (% CV) 1.7–6.1[1][2]Not explicitly stated
Accuracy (Bias %) -4.0 to 2.3[1][2]Not explicitly stated
Internal Standard ¹³C₉-Ixazomib[1][2]Not explicitly stated
Lower Limit of Quantitation (LLOQ) (ng/mL) 0.5[1][2][3]2.0

Experimental Protocols

Detailed methodologies are crucial for the successful replication and implementation of bioanalytical assays. Below are representative experimental protocols for the quantification of Ixazomib in human plasma using LC-MS/MS.

Sample Preparation

A common sample preparation technique involves protein precipitation.

  • To a 100 µL aliquot of human plasma, add an internal standard (e.g., ¹³C₉-Ixazomib).

  • Precipitate the plasma proteins by adding a sufficient volume of a suitable organic solvent (e.g., acetonitrile).

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

Chromatographic and Mass Spectrometric Conditions

The following table outlines typical LC-MS/MS parameters for Ixazomib analysis.

ParameterCondition
LC Column Fortis Phenyl, 2.1 × 50 mm, 5-μm[1][2]
Mobile Phase Gradient elution with a reverse-phase method[1][2]
Flow Rate 0.3 mL/min[1][2]
Ionization Mode Positive Ion Spray[1][2]
Detection Mode Multiple Reaction Monitoring (MRM)[1][2]
Mass Transition (Ixazomib) m/z 343.1 → 109.0[1][2]
Mass Transition (IS: ¹³C₉-Ixazomib) m/z 352.1 → 115.0[1][2]

Visualizing Key Processes

To further elucidate the context of Ixazomib analysis and its mechanism of action, the following diagrams are provided.

experimental_workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis LC-MS/MS Analysis cluster_post_analysis Data Processing & Reporting SampleCollection Sample Collection (e.g., Plasma) AddIS Addition of Internal Standard SampleCollection->AddIS ProteinPrecipitation Protein Precipitation AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LC_Separation LC Separation SupernatantTransfer->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification ReportGeneration Report Generation Quantification->ReportGeneration

Caption: A typical experimental workflow for the bioanalysis of Ixazomib.

Ixazomib is a proteasome inhibitor that disrupts the ubiquitin-proteasome system, a key pathway for protein degradation in cells. This inhibition leads to the accumulation of ubiquitinated proteins, including IκB, which in turn prevents the activation of the NF-κB signaling pathway.[4][5][6]

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proteasome 26S Proteasome IkB IκB Proteasome->IkB Free IκB IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB Release Ub_IkB Ubiquitinated IκB IkB_NFkB->Ub_IkB Ubiquitination Ub_IkB->Proteasome Degradation Ixazomib Ixazomib Ixazomib->Proteasome Inhibition GeneTranscription Gene Transcription (Inflammation, Survival) NFkB_nucleus->GeneTranscription Activation

Caption: The effect of Ixazomib on the NF-κB signaling pathway.

References

Performance of Ixazomib-¹³C₂,¹⁵N as an Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The quantification of the oral proteasome inhibitor Ixazomib in biological matrices is critical for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled (SIL) internal standard is widely accepted as the gold standard for quantitative liquid chromatography-mass spectrometry (LC-MS) assays, offering high precision and accuracy. This guide provides a comparative overview of the performance characteristics of Ixazomib-¹³C₂,¹⁵N as an internal standard, supported by experimental data from analogous heavy-isotope labeled Ixazomib standards and detailed experimental protocols.

Superiority of ¹³C and ¹⁵N Labeling

Stable isotope labeling with ¹³C and ¹⁵N is generally preferred over deuterium (B1214612) labeling. Deuterium-labeled standards can sometimes exhibit chromatographic shifts and are susceptible to hydrogen-deuterium exchange, which can compromise assay accuracy. In contrast, ¹³C and ¹⁵N isotopes are chemically more stable and do not alter the chromatographic behavior of the molecule, ensuring that the internal standard co-elutes with the analyte and experiences identical ionization and matrix effects. This co-elution is paramount for reliable correction of variations during sample preparation and analysis.

While direct comparative performance data for Ixazomib-¹³C₂,¹⁵N is not extensively published, the performance of a similarly heavy-isotope labeled standard, ¹³C₉-Ixazomib, has been documented and serves as an excellent proxy for the expected performance of Ixazomib-¹³C₂,¹⁵N.

Performance Characteristics

The use of a heavy isotope-labeled internal standard like ¹³C₉-Ixazomib in LC-MS/MS assays for Ixazomib quantification demonstrates excellent performance in terms of linearity, precision, and accuracy.

Performance ParameterTypical ValueReference
Linearity (Concentration Range) 0.5 - 500 ng/mL[1][2]
Assay Precision (% CV) 1.7% - 6.1%[1][2]
Assay Bias -4.0% to 2.3%[1][2]
Correlation Coefficient (R²) > 0.99[3]
Accuracy and Precision (QC Samples) Within ±30%[3]

Experimental Protocols

A validated LC-MS/MS method for the quantification of Ixazomib in plasma serves as a reliable protocol for studies employing Ixazomib-¹³C₂,¹⁵N as an internal standard.

Sample Preparation (Plasma)
  • To 50.0 µL of plasma sample, add 50.0 µL of the working internal standard solution (Ixazomib-¹³C₂,¹⁵N in a suitable solvent).

  • Add 50.0 µL of 0.5 N hydrochloric acid and vortex for 2 minutes.

  • Perform a liquid-liquid extraction by adding 800 µL of methyl tert-butyl ether, vortexing for 3 minutes, and centrifuging at 3,700 rpm for 10 minutes.[3]

  • Transfer 600 µL of the supernatant to a clean 96-well plate and evaporate to dryness under a stream of nitrogen at 40°C.[3]

  • Reconstitute the dried extract in 150 µL of a solution of 25:75:0.1 acetonitrile (B52724):water:formic acid.[3]

  • Vortex the plate for 2 minutes before injection into the LC-MS/MS system.[3]

Liquid Chromatography Parameters
ParameterCondition
Column Fortis Phenyl, 2.1 x 50 mm, 5-µm
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Mass Spectrometry Parameters
ParameterCondition
Ionization Mode Positive Ion Spray
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Ixazomib) m/z 343.1 → 109.0
MRM Transition (¹³C₉-Ixazomib) m/z 352.1 → 115.0

Note: The MRM transition for Ixazomib-¹³C₂,¹⁵N would need to be determined based on its specific mass.

Workflow and Mechanism of Action

To provide a comprehensive understanding, the following diagrams illustrate the experimental workflow for Ixazomib analysis and its mechanism of action.

experimental_workflow sample Plasma Sample is_addition Addition of Ixazomib-13C2,15N Internal Standard sample->is_addition extraction Liquid-Liquid Extraction is_addition->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis quantification Data Quantification analysis->quantification

Experimental workflow for Ixazomib quantification.

Ixazomib functions by inhibiting the proteasome, a key cellular component for protein degradation. This leads to an accumulation of ubiquitinated proteins, triggering apoptosis in cancer cells.

ixazomib_moa cluster_ubiquitination Ubiquitination Pathway cluster_proteasome Proteasome Degradation ub Ubiquitin e1 E1 Activating Enzyme ub->e1 ATP e2 E2 Conjugating Enzyme e1->e2 e3 E3 Ligase e2->e3 ub_protein Ubiquitinated Protein e3->ub_protein protein Target Protein protein->e3 proteasome 26S Proteasome (20S core, 19S caps) ub_protein->proteasome Degradation peptides Peptides proteasome->peptides apoptosis Apoptosis proteasome->apoptosis leads to ixazomib Ixazomib ixazomib->proteasome Inhibition (β5 subunit)

Ixazomib's mechanism of action via proteasome inhibition.

References

A Comparative Guide to Analytical Methods for the Quantification of Ixazomib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Ixazomib, an oral proteasome inhibitor used in the treatment of multiple myeloma.[1] Establishing robust and reliable analytical methods for the determination of Ixazomib in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for quality control, stability testing, and pharmacokinetic studies. This document outlines the performance characteristics and detailed experimental protocols of various chromatographic techniques, offering a basis for method selection and implementation in a research or quality control laboratory.

Comparative Analysis of Validated Methods

The following tables summarize the key performance characteristics of distinct analytical methods that have been validated for the quantification of Ixazomib. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques, offering the requisite sensitivity and resolution.[2] Liquid Chromatography coupled with Mass Spectrometry (LC-MS) provides enhanced selectivity and sensitivity, particularly for analysis in complex biological matrices.

Table 1: Performance Comparison of Analytical Methods for Ixazomib Quantification

ParameterMethod 1: RP-HPLCMethod 2: RP-HPLCMethod 3: UHPLC-UV
Linearity Range 50 - 250 µg/mL[3][4]25 - 125 µg/mL[5]2.50 - 100.00 µg/mL[2][6]
Correlation Coefficient (r²) 0.999[3][4]0.999[5]Not explicitly stated
Limit of Detection (LOD) 2.03 µg/mL[3]5.2 µg/mL[5]Not explicitly stated
Limit of Quantification (LOQ) 6.17 µg/mL[3]15.8 µg/mL[5]Not explicitly stated
Precision (%RSD) Intra-day: 0.47, Inter-day: 0.31[3][4]Below 2.0%[5]Not explicitly stated
Primary Application Bulk and Pharmaceutical Dosage Forms[3][4]Bulk and Pharmaceutical Dosage Forms[5]Simultaneous assay of Ixazomib and its degradation products[2][6]

Experimental Protocols

Detailed methodologies for the described analytical methods are crucial for reproducibility.

Method 1: Isocratic RP-HPLC with UV Detection

This method is suitable for the routine quality control analysis of Ixazomib in bulk and pharmaceutical dosage forms.[3][4]

  • Instrumentation: A Waters HPLC system (or equivalent) with a PDA detector.[4]

  • Column: Agilent C18, 4.6 x 150 mm, 5 µm particle size.[4]

  • Mobile Phase: A mixture of water and acetonitrile (B52724) in a 40:60 v/v ratio.[4]

  • Flow Rate: 0.7 mL/min.[4]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: Ambient.[4]

  • UV Detection: 274 nm.[4]

  • Retention Time: Approximately 2.17 min.[4]

Method 2: Isocratic RP-HPLC with UV Detection (Alternative)

This method presents an alternative for the quantification of Ixazomib citrate (B86180) in bulk and pharmaceutical dosage forms.[5]

  • Instrumentation: An RP-HPLC system with a PDA detector.[5]

  • Column: Hypersil C18, 4.6 x 150 mm, 5 µm particle size.[5]

  • Mobile Phase: A mixture of methanol (B129727) and water in a 15:85 v/v ratio.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL.[5]

  • UV Detection: 284 nm.[5]

  • Retention Time: Approximately 3.515 min.[5]

Method 3: Rapid UHPLC-UV Method

This method is particularly useful for forced degradation studies and the simultaneous assay of Ixazomib and its degradation products.[2][6]

  • Instrumentation: A UHPLC system with a UV detector.

  • Column: Specific column details were not provided in the abstracts.

  • Mobile Phase: Specific details were not provided in the abstracts.

  • Concentration Ranges:

    • Ixazomib: 2.50 - 100.00 µg/mL[2][6]

    • Impurity A and B: 0.75 - 60.00 μg/mL[2][6]

    • Impurity C: 1.25 - 60.00 μg/mL[2][6]

Experimental Workflows

A clear understanding of the experimental workflow is essential for implementing these analytical methods.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh and dissolve Ixazomib sample in diluent filter_sample Filter sample solution through 0.45 µm filter prep_sample->filter_sample prep_std Prepare stock and working standard solutions of Ixazomib hplc_system Equilibrate HPLC system with mobile phase filter_sample->hplc_system inject Inject prepared samples and standards hplc_system->inject separate Chromatographic separation on C18 column inject->separate detect UV detection at specified wavelength separate->detect acquire Acquire chromatograms detect->acquire integrate Integrate peak areas acquire->integrate calculate Calculate Ixazomib concentration integrate->calculate

Caption: General workflow for the HPLC analysis of Ixazomib.

Signaling Pathway Context: Proteasome Inhibition by Ixazomib

Ixazomib functions by reversibly inhibiting the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. This disruption of the ubiquitin-proteasome pathway leads to an accumulation of ubiquitinated proteins, which in turn induces cell cycle arrest and apoptosis in cancer cells. Understanding this mechanism is crucial for researchers in drug development.

cluster_pathway Ubiquitin-Proteasome Pathway cluster_cellular_effects Cellular Effects ubiquitin Ubiquitin ub_protein Ubiquitinated Protein ubiquitin->ub_protein protein Target Protein protein->ub_protein proteasome 26S Proteasome ub_protein->proteasome Degradation peptides Peptides proteasome->peptides accumulation Accumulation of Ubiquitinated Proteins proteasome->accumulation ixazomib Ixazomib ixazomib->proteasome Inhibition apoptosis Apoptosis accumulation->apoptosis cell_cycle_arrest Cell Cycle Arrest accumulation->cell_cycle_arrest

Caption: Mechanism of action of Ixazomib via proteasome inhibition.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.